molecular formula C9H15NO2 B125517 tert-Butyl but-3-yn-2-ylcarbamate CAS No. 154181-98-3

tert-Butyl but-3-yn-2-ylcarbamate

Cat. No.: B125517
CAS No.: 154181-98-3
M. Wt: 169.22 g/mol
InChI Key: AMWSEGBTTPQUKW-UHFFFAOYSA-N
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Description

Tert-Butyl but-3-yn-2-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-but-3-yn-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443950
Record name tert-Butyl but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154181-98-3
Record name tert-Butyl but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-Alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (S)-tert-Butyl but-3-yn-2-ylcarbamate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid L-alanine. This document outlines the key transformations, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine is a multi-step process that involves the sequential protection and modification of the functional groups of the starting amino acid. The chosen strategy ensures the retention of the stereochemical integrity at the chiral center. The overall transformation can be broken down into five key steps:

  • N-Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

  • Esterification: The carboxylic acid moiety of N-Boc-L-alanine is converted to its methyl ester to facilitate the subsequent reduction.

  • Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol, yielding N-Boc-L-alaninol.

  • Oxidation: The primary alcohol is then oxidized to the aldehyde, N-Boc-L-alaninal, a crucial intermediate for the final step.

  • Alkynylation: A one-carbon homologation of the aldehyde to a terminal alkyne is achieved using the Seyferth-Gilbert homologation.

Quantitative Data Summary

The following tables summarize the quantitative data for each step in the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine.

Table 1: Synthesis of N-Boc-L-alanine (1)

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1L-Alanine(Boc)₂O, NaOHWater/THF0 to RT17~100

Table 2: Synthesis of N-Boc-L-alanine methyl ester (2)

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
2N-Boc-L-alanine (1)SOCl₂Methanol0 to Reflux2High

Table 3: Synthesis of N-Boc-L-alaninol (3)

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
3N-Boc-L-alanine methyl ester (2)LiBH₄THF0 to RT12High

Table 4: Synthesis of N-Boc-L-alaninal (4)

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
4N-Boc-L-alaninol (3)Oxalyl chloride, DMSO, Et₃NDCM-78 to RT1-2>90

Table 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5)

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
5N-Boc-L-alaninal (4)Ohira-Bestmann reagent, K₂CO₃MethanolRT1-360-90

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (1)
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • Suspend L-alanine (1.00 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydroxide (1.5 eq) to the cooled suspension.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the reaction mixture.

    • Allow the solution to warm to room temperature and stir for 17 hours.

    • Extract the reaction mixture with petroleum ether to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a 1 M HCl solution.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil, which can be used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (2)
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.

  • Procedure:

    • Dissolve N-Boc-L-alanine (1) (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-alanine methyl ester.

Step 3: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol) (3)
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • Dissolve N-Boc-L-alanine methyl ester (2) (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise to the solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfate.[1]

    • Remove the volatile organic solvents under reduced pressure.

    • Dilute the residue with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alaninol.

Step 4: Synthesis of (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (N-Boc-L-alaninal) (4) via Swern Oxidation
  • Apparatus: A three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of N-Boc-L-alaninol (3) (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the reaction mixture for 45 minutes at -78 °C.

    • Add triethylamine (Et₃N) (5.0 eq) dropwise, keeping the temperature below -60 °C.

    • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude N-Boc-L-alaninal is often used immediately in the next step without further purification.

Step 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5) via Seyferth-Gilbert Homologation
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • To a solution of the crude N-Boc-L-alaninal (4) (1.0 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃) (2.0 eq).

    • Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq) to the mixture at room temperature.[2]

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-alanine to (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Synthesis_Workflow Alanine L-Alanine Boc_Ala N-Boc-L-alanine (1) Alanine->Boc_Ala (Boc)₂O, NaOH H₂O/THF Boc_Ala_Me N-Boc-L-alanine methyl ester (2) Boc_Ala->Boc_Ala_Me SOCl₂, MeOH Boc_Alaninol N-Boc-L-alaninol (3) Boc_Ala_Me->Boc_Alaninol LiBH₄, THF Boc_Alaninal N-Boc-L-alaninal (4) Boc_Alaninol->Boc_Alaninal Swern Oxidation Final_Product (S)-tert-Butyl but-3-yn-2-ylcarbamate (5) Boc_Alaninal->Final_Product Ohira-Bestmann Rgt. K₂CO₃, MeOH

Caption: Synthetic pathway for (S)-tert-Butyl but-3-yn-2-ylcarbamate.

References

Technical Guide: tert-Butyl but-3-yn-2-ylcarbamate - Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of tert-Butyl but-3-yn-2-ylcarbamate. This chiral propargylamine derivative is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its physicochemical properties, stability under various conditions, and provides insights into its synthesis and potential applications in drug discovery. All quantitative data is presented in structured tables for clarity, and key experimental workflows are detailed. Logical relationships and synthetic pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

Property(S)-tert-Butyl but-3-yn-2-ylcarbamate(R)-tert-Butyl but-3-yn-2-ylcarbamatetert-Butyl carbamate
CAS Number 118080-79-8[1]118080-82-3[2][3]4248-19-5[4][5]
Molecular Formula C₉H₁₅NO₂[1]C₉H₁₅NO₂[2]C₅H₁₁NO₂[5][6]
Molecular Weight 169.22 g/mol [1]169.22 g/mol [2]117.15 g/mol [5][6]
Melting Point Data not availableData not available105-108 °C[4][5][7]
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableSoluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[5][7]
Calculated LogP 1.5328[1]Data not available0.5[6]
Topological Polar Surface Area 38.33 Ų[1]Data not available52.3 Ų[6]

Chemical Stability and Reactivity

The stability of this compound is primarily dictated by the interplay of its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyne.

Stability of the Boc Protecting Group

The Boc group is a widely used amine protecting group in organic synthesis due to its well-defined stability profile.

  • Acidic Conditions: The Boc group is highly sensitive to acidic conditions and is readily cleaved to reveal the free amine.[8][9][10] The mechanism involves the formation of a stable tert-butyl cation.[10] Therefore, this compound is expected to be unstable in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even milder acidic conditions may lead to slow deprotection.[11]

  • Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[8][9] However, prolonged exposure to strong bases at elevated temperatures may lead to degradation. Some studies have shown that Boc groups on NH-heteroarenes can be cleaved under basic conditions such as aqueous methanolic potassium carbonate under reflux.[12]

  • Thermal Stability: Carbamates, in general, can be thermally unstable.[13] The Boc group is known to be thermolabile, and thermal deprotection can occur at elevated temperatures. Studies on tert-butyl carbamate have shown thermal decomposition occurs, leading to the formation of isobutylene, carbon dioxide, and the corresponding amine.[14]

Reactivity of the Alkyne Group

The terminal alkyne functionality in this compound imparts specific reactivity to the molecule.

  • Oxidation: Alkynes can undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate to yield carboxylic acids.[15] Milder oxidation conditions can potentially lead to the formation of 1,2-dicarbonyl compounds.[16] Therefore, this compound is expected to be sensitive to strong oxidizing conditions.

  • Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic hydrogenation with Lindlar's catalyst will yield the cis-alkene, while reaction with sodium in liquid ammonia will produce the trans-alkene. Complete reduction to the alkane can be achieved with hydrogen gas and a palladium catalyst.[17]

  • Reactions with Electrophiles: The terminal alkyne can act as a nucleophile in various reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. It can also undergo hydration and other addition reactions.

Experimental Protocols

Proposed Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate

Logical Workflow for Synthesis:

G cluster_0 Synthesis of Chiral Propargylamine Start Chiral Aldehyde Precursor Step1 Reaction with a Terminal Alkyne (e.g., Trimethylsilylacetylene) Start->Step1 1. Add Alkyne Step2 In situ formation of a Chiral Iminium Ion Step1->Step2 2. Add Amine Source (e.g., tert-Butyl carbamate) Step3 Nucleophilic attack by the Acetylide Step2->Step3 3. Lewis Acid Catalyst Step4 Formation of Propargylamine Step3->Step4 Step5 Boc Protection (Di-tert-butyl dicarbonate) Step4->Step5 End (S)-tert-Butyl but-3-yn-2-ylcarbamate Step5->End

Caption: A logical workflow for the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Detailed Hypothetical Protocol (based on related syntheses):

  • Preparation of the Chiral Aldehyde: A suitable chiral N-Boc protected α-amino aldehyde is prepared from the corresponding amino acid (e.g., L-Alanine) via reduction of the carboxylic acid to the alcohol, followed by oxidation.

  • Alkynylation: To a solution of the chiral N-Boc amino aldehyde in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), a solution of ethynylmagnesium bromide in THF is added dropwise.

  • Reaction Quench and Work-up: The reaction is stirred for several hours at low temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Role in Drug Development and Research

This compound, as a chiral propargylamine, is a valuable building block in medicinal chemistry and drug discovery. The propargylamine motif is present in a number of biologically active compounds.[19] The terminal alkyne can be utilized for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments, for example, in the synthesis of PROTACs or other targeted therapies.[20] The carbamate functionality is also a common structural motif in many approved drugs.[21][22][23]

Potential Application Workflow in Drug Discovery:

G cluster_1 Drug Discovery Application Start This compound (Chiral Building Block) Step1 Click Chemistry (CuAAC) with an Azide-containing Linker Start->Step1 Step2 Intermediate with Linker Step1->Step2 Step3 Coupling to a Target-Binding Moiety Step2->Step3 Step4 Final Bioactive Conjugate Step3->Step4 Step5 Biological Evaluation (e.g., Kinase Inhibition Assay) Step4->Step5

Caption: A logical workflow illustrating the potential use of this compound in drug discovery.

Conclusion

This compound is a chiral synthetic intermediate with significant potential in organic synthesis and drug development. Its chemical properties are largely defined by the acid-labile Boc protecting group and the reactive terminal alkyne. While specific experimental data for some of its physical properties are lacking, its stability and reactivity can be reasonably predicted based on the known chemistry of its constituent functional groups. The synthetic accessibility and the potential for further functionalization through the alkyne handle make it an attractive building block for the construction of complex and biologically active molecules. Further research to fully characterize its physical properties and explore its applications in medicinal chemistry is warranted.

References

Spectroscopic and Synthetic Profile of tert-Butyl but-3-yn-2-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and analytical workflow for the characterization of tert-butyl but-3-yn-2-ylcarbamate. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and chiral ligands. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental procedures for its synthesis and analysis.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5-4.7m1HCH-NH
~2.2d1HC≡CH
~1.45s9HC(CH₃)₃
~1.3d3HCH-CH₃
~5.0br s1HNH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155C=O (carbamate)
~82C ≡CH
~79O-C (CH₃)₃
~72C≡C H
~45C H-NH
~28C(C H₃)₃
~22CH-C H₃

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~3400Medium, broadN-H stretch
~2980StrongC-H stretch (sp³)
~2120WeakC≡C stretch
~1700StrongC=O stretch (carbamate)
~1510MediumN-H bend
~1250, ~1160StrongC-O stretch

Table 4: Mass Spectrometry Data (Predicted)

m/zAdduct
170.1176[M+H]⁺
192.0995[M+Na]⁺
187.1441[M+NH₄]⁺

M (Molecular Weight) = 169.22 g/mol . Predicted data provides expected mass-to-charge ratios for common adducts.

Experimental Protocols

The following are generalized procedures for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This procedure outlines a common method for the N-protection of an amine.

Materials:

  • but-3-yn-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve but-3-yn-2-amine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Apply a thin film of the neat compound onto the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of compound identification.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical_Identification_Pathway Start Unknown Compound MS_Analysis Mass Spectrometry - Determine Molecular Weight - Propose Molecular Formula Start->MS_Analysis IR_Analysis IR Spectroscopy - Identify Key Functional Groups (e.g., C=O, N-H, C≡C, C≡C-H) Start->IR_Analysis NMR_Analysis NMR Spectroscopy - ¹³C: Number of unique carbons - ¹H: Proton environments, connectivity Start->NMR_Analysis Hypothesis Propose Putative Structure(s) MS_Analysis->Hypothesis IR_Analysis->Hypothesis NMR_Analysis->Hypothesis Comparison Compare with Predicted Spectra and Literature Data Hypothesis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Logical pathway for the identification of an unknown compound using spectroscopic methods.

CAS number and molecular weight of tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of tert-Butyl but-3-yn-2-ylcarbamate and information regarding its biological activity or associated signaling pathways are not publicly available. The following guide provides general information based on available data for this compound and related chemical structures.

Core Data Presentation

This compound is a chiral organic compound containing a carbamate functional group and a terminal alkyne. It exists as two enantiomers, (S) and (R).

Property(S)-tert-Butyl but-3-yn-2-ylcarbamate(R)-tert-Butyl but-3-yn-2-ylcarbamate
CAS Number 118080-79-8118080-82-3
Molecular Formula C₉H₁₅NO₂C₉H₁₅NO₂
Molecular Weight 169.22 g/mol 169.22 g/mol
Canonical SMILES C#C--INVALID-LINK--NC(=O)OC(C)(C)CC#C--INVALID-LINK--NC(=O)OC(C)(C)C
Physical Description SolidNot specified
Purity Typically ≥97% (commercial sources)Typically ≥97% (commercial sources)
Storage Conditions 2-8°C, Sealed in dry conditions2-8°C, Sealed in dry conditions

General Experimental Protocols: Synthesis of Chiral Propargylamines

While a specific protocol for this compound is not available, the synthesis of chiral propargylamines is a well-established area of organic chemistry. A common and effective method is the asymmetric A³ coupling (Aldehyde-Alkyne-Amine) reaction. This multicomponent reaction offers a convergent and atom-economical route to these valuable building blocks.

Representative Asymmetric A³ Coupling Reaction:

This protocol describes a general procedure for the synthesis of a chiral N-Boc protected propargylamine, which could be adapted for the synthesis of the target compound.

Materials:

  • An appropriate aldehyde (e.g., acetaldehyde for the target molecule)

  • A terminal alkyne (e.g., acetylene or a protected equivalent)

  • tert-Butyl carbamate

  • A chiral copper catalyst system (e.g., Cu(I) salt and a chiral ligand)

  • An appropriate solvent (e.g., toluene, THF, or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) salt (e.g., CuI, CuBr, or CuOTf) and the chiral ligand (e.g., a BINAP or PyBox derivative) are dissolved in the chosen anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Reaction Assembly: To the catalyst solution, tert-butyl carbamate and the aldehyde are added sequentially. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • Alkyne Addition: The terminal alkyne is then introduced to the reaction mixture. This may involve bubbling acetylene gas through the solution or adding a solution of a protected alkyne.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral N-Boc protected propargylamine.

Note: The choice of catalyst, ligand, solvent, and temperature are crucial for achieving high yield and enantioselectivity and would require optimization for the specific synthesis of this compound.

Mandatory Visualization

Since no specific signaling pathway involving this compound has been identified, a logical workflow for the generalized synthesis of a chiral N-Boc propargylamine is presented below.

G cluster_start Starting Materials cluster_catalyst Catalyst System Aldehyde Aldehyde Reaction Asymmetric A³ Coupling Reaction (Solvent, Inert Atmosphere) Aldehyde->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Amine tert-Butyl carbamate Amine->Reaction Cu_salt Copper(I) Salt Cu_salt->Reaction Chiral_ligand Chiral Ligand Chiral_ligand->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral N-Boc Propargylamine Purification->Product

Caption: Generalized workflow for the synthesis of a chiral N-Boc propargylamine.

Applications in Drug Discovery and Medicinal Chemistry

The propargylamine motif is a valuable pharmacophore in medicinal chemistry.[1][2] It is present in several marketed drugs, particularly those targeting monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[2] The alkyne group can act as a reactive handle for covalent modification of enzyme active sites or for "click" chemistry applications in bioconjugation.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis and medicinal chemistry due to its stability under a variety of conditions and its facile removal under acidic conditions. In the context of drug design, the carbamate group can serve as a bioisostere for amide or ester functionalities and can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Given its structural features, this compound could potentially serve as a building block in the synthesis of more complex molecules for various therapeutic targets. However, without specific biological data, its utility remains speculative.

References

Chiral tert-Butyl but-3-yn-2-ylcarbamate: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tert-butyl but-3-yn-2-ylcarbamate is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring a chiral propargylamine moiety protected by a tert-butoxycarbonyl (Boc) group, offers a unique combination of functionalities. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC) or "click chemistry," while the chiral amine dictates the stereochemistry of target molecules, a critical factor in determining pharmacological activity. This technical guide provides an in-depth overview of the commercial availability, suppliers, synthetic methodologies, and potential applications of both the (S)- and (R)-enantiomers of this compound.

Commercial Availability and Suppliers

Both enantiomers of this compound are commercially available from a range of chemical suppliers. The (S)-enantiomer is identified by the CAS number 118080-79-8, while the (R)-enantiomer is registered under CAS number 118080-82-3. Purity levels are typically high, often exceeding 97%. The following table summarizes the availability of this chiral building block from various suppliers, though pricing and stock levels are subject to change.

SupplierCAS Number (S)-enantiomerCAS Number (R)-enantiomerPurityNotes
ChemScene118080-79-8Not explicitly listed≥97%Also offers custom synthesis services.[1]
Sigma-Aldrich118080-79-8118080-82-3-Available through preferred partners.
BLDpharm118080-79-8118080-82-3-Offers cold-chain transportation.[2]
ChemUniverse118080-79-8Not explicitly listed97%Provides various pack sizes.
Shanghai Macklin Biochemical Co., Ltd.118080-79-8Not explicitly listed--
AmbeedNot explicitly listed118080-82-3-Provides comprehensive analytical data.

Synthetic Methodologies

The enantioselective synthesis of chiral this compound is not extensively detailed in publicly available literature for the specific molecule. However, based on established methods for the synthesis of chiral propargylamines and the Boc protection of amines, a robust synthetic strategy can be devised. The key challenge lies in establishing the stereocenter with high enantiomeric excess. Two primary approaches are prevalent in the literature for analogous compounds: enzymatic kinetic resolution of a racemic precursor and the use of a chiral auxiliary.

Proposed Synthetic Pathway via Enzymatic Kinetic Resolution

A plausible and efficient route to enantiomerically pure this compound involves the kinetic resolution of racemic 3-butyn-2-ol, followed by conversion to the corresponding amine and subsequent Boc protection. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers.

Synthetic_Pathway_EKR rac_alcohol Racemic 3-butyn-2-ol lipase Lipase, Acyl Donor rac_alcohol->lipase resolved_alcohol (S)-3-butyn-2-ol lipase->resolved_alcohol acylated_alcohol (R)-Acylated-3-butyn-2-ol lipase->acylated_alcohol conversion Conversion to Amine (e.g., Mitsunobu reaction or Mesylation and Azide displacement) resolved_alcohol->conversion chiral_amine (S)-3-butyn-2-amine conversion->chiral_amine boc_protection Boc Anhydride (Boc₂O), Base chiral_amine->boc_protection final_product (S)-tert-Butyl but-3-yn-2-ylcarbamate boc_protection->final_product

Synthetic pathway via enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol (General Procedure)

  • Materials: Racemic secondary alcohol, lipase (e.g., Candida antarctica lipase B, Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane, toluene), buffer solution (if required).

  • Procedure:

    • To a solution of the racemic alcohol in the chosen organic solvent, add the lipase and the acyl donor.

    • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically ranging from room temperature to 45 °C).

    • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess of the remaining alcohol and the acylated product.

    • The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the esterified product.

    • The enzyme is removed by filtration.

    • The unreacted alcohol and the ester are separated by column chromatography.

    • The ester can be hydrolyzed back to the other enantiomer of the alcohol if desired.

Following the resolution, the enantiomerically pure alcohol can be converted to the corresponding amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by displacement with an azide and subsequent reduction. The resulting chiral amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Proposed Synthetic Pathway via Chiral Auxiliary

An alternative approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with a ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of an alkyne nucleophile to this imine, followed by removal of the auxiliary, yields the chiral propargylamine.

Synthetic_Pathway_Auxiliary ketone Methyl vinyl ketone auxiliary (R)-tert-Butanesulfinamide ketone->auxiliary imine Chiral N-sulfinyl imine auxiliary->imine alkyne_addition Ethynyl Grignard or Lithium acetylide imine->alkyne_addition adduct Diastereomerically enriched alkyne adduct alkyne_addition->adduct deprotection_aux Acidic cleavage adduct->deprotection_aux chiral_amine (S)-3-butyn-2-amine deprotection_aux->chiral_amine boc_protection Boc Anhydride (Boc₂O), Base chiral_amine->boc_protection final_product (S)-tert-Butyl but-3-yn-2-ylcarbamate boc_protection->final_product Application_Workflow start_mol (S)-tert-Butyl but-3-yn-2-ylcarbamate click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) start_mol->click_reaction azide_partner Azide-functionalized heterocyclic core azide_partner->click_reaction triazole_intermediate Boc-protected triazole adduct click_reaction->triazole_intermediate deprotection Acidic Deprotection (e.g., TFA, HCl) triazole_intermediate->deprotection final_inhibitor Final Chiral Kinase Inhibitor deprotection->final_inhibitor biological_testing Biological Evaluation (Kinase Assays, Cell-based Assays) final_inhibitor->biological_testing

References

The Indispensable Role of Boc-Protected Aminoalkyne Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butoxycarbonyl (Boc)-protected aminoalkynes have emerged as exceptionally versatile and valuable synthons. The Boc protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations. The presence of a terminal alkyne provides a reactive handle for a multitude of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various other carbon-carbon bond-forming reactions. This unique combination of a protected amine and a reactive alkyne in a single molecule makes Boc-protected aminoalkynes indispensable tools in medicinal chemistry, materials science, and chemical biology. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of these building blocks, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate their effective implementation in research and development.

Core Principles of Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability and ease of removal.

Boc Protection of Amines

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.

General Workflow for Boc Protection:

amine Amine (R-NH2) reaction Reaction Mixture amine->reaction boc2o Boc₂O boc2o->reaction base Base (e.g., TEA, DMAP) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup reaction->workup Stir at RT product Boc-Protected Amine (R-NHBoc) workup->product Purification start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ elimination Elimination of tert-Butyl Cation protonation->elimination carbamic_acid Carbamic Acid Intermediate elimination->carbamic_acid isobutylene Isobutylene elimination->isobutylene decarboxylation Decarboxylation carbamic_acid->decarboxylation final_product Free Amine decarboxylation->final_product co2 CO₂ decarboxylation->co2 aminoalkyne Boc-Aminoalkyne reaction Reaction Mixture aminoalkyne->reaction azide Organic Azide (R-N₃) azide->reaction catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) catalyst->reaction solvent Solvent (e.g., tBuOH/H₂O) solvent->reaction product 1,4-Disubstituted 1,2,3-Triazole reaction->product Stir at RT aminoalkyne Boc-Aminoalkyne reaction Reaction Mixture aminoalkyne->reaction aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->reaction base Base (e.g., Et₃N, DIPA) base->reaction product Coupled Product reaction->product Heat cluster_0 Ligand 1 Synthesis cluster_1 Ligand 2 Synthesis ligand1 Target-binding Ligand with Azide click_reaction CuAAC Click Reaction ligand1->click_reaction ligand2_alkyne Boc-Aminoalkyne Linker ligand2_coupled Ligand 2 with Alkyne ligand2_alkyne->ligand2_coupled ligand2_e3 E3 Ligase Ligand ligand2_e3->ligand2_coupled ligand2_coupled->click_reaction deprotection Boc Deprotection click_reaction->deprotection protac Final PROTAC Molecule deprotection->protac

An In-depth Technical Guide to N-Boc-1-amino-3-butyne: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-3-butyne, systematically named tert-butyl (but-3-yn-1-yl)carbamate, is a bifunctional molecule of significant interest in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, a versatile functional group for a variety of coupling reactions, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective reactions at the alkyne terminus while the amine remains masked, a crucial feature for multi-step synthetic routes. The Boc group's stability under a range of conditions and its facile removal under acidic conditions further enhance the utility of this compound as a valuable building block.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-1-amino-3-butyne, detailed experimental protocols for its synthesis and deprotection, and a discussion of its applications, with a focus on its role in "click chemistry" for the synthesis of triazole derivatives and its potential in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

N-Boc-1-amino-3-butyne is typically a white crystalline solid or a colorless to yellow liquid or semi-solid at room temperature.[2][3] It is soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane.[3] While stable under dry conditions, it is susceptible to hydrolysis when exposed to moisture or heat.[3]

Table 1: Physical Properties of N-Boc-1-amino-3-butyne
PropertyValueReference
Molecular Formula C₉H₁₅NO₂[3]
Molecular Weight 169.22 g/mol [3]
Appearance White crystalline solid or Colorless to Yellow Liquid/Semi-solid[2][3]
Boiling Point (Predicted) 250.5 ± 23.0 °C[3]
Density (Predicted) 0.976 ± 0.06 g/cm³[3]
Flash Point (Predicted) 105.326 °C[3]
Storage 2-8 °C, sealed in dry conditions[2]
Chemical Reactivity and Stability

The chemical behavior of N-Boc-1-amino-3-butyne is dictated by its two primary functional groups: the terminal alkyne and the N-Boc protected amine.

  • Terminal Alkyne: The carbon-carbon triple bond is a highly versatile functional group that can participate in a wide range of chemical transformations. A particularly significant application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is known for its high efficiency, selectivity, and tolerance of a broad range of functional groups.[5] The terminal alkyne can also undergo other coupling reactions, such as Sonogashira coupling.[1]

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and reductive environments.[2] This stability allows for selective manipulation of other parts of the molecule without affecting the amine. The Boc group is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to regenerate the free amine.[6]

Experimental Protocols

Synthesis of N-Boc-1-amino-3-butyne

A common synthetic route to N-Boc-1-amino-3-butyne involves a Curtius rearrangement of a suitable carboxylic acid precursor. The following protocol is adapted from literature procedures for the synthesis of N-Boc protected amines.[7]

Materials:

  • 4-Pentynoic acid

  • tert-Butanol

  • Triethylamine (TEA)

  • Diphenylphosphoryl azide (DPPA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-pentynoic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) at 0 °C.

  • Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture. Caution: The reaction can be exothermic and may proceed vigorously.

  • Heat the reaction mixture to 85 °C and stir overnight under an inert atmosphere (e.g., nitrogen).

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-1-amino-3-butyne as a white solid.[7]

Deprotection of the N-Boc Group

The removal of the Boc protecting group to liberate the free amine is a straightforward process using acidic conditions.

Materials:

  • N-Boc-1-amino-3-butyne

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-1-amino-3-butyne in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free 1-amino-3-butyne.

Applications in Drug Discovery and Development

The unique structure of N-Boc-1-amino-3-butyne makes it a valuable tool in the synthesis of complex molecules for pharmaceutical research.

Click Chemistry for Triazole Synthesis

The terminal alkyne of N-Boc-1-amino-3-butyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][8] Triazoles are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8] The Boc-protected amine can be deprotected after the triazole formation to allow for further functionalization.

G cluster_reactants Reactants cluster_reaction CuAAC Click Reaction cluster_product Product cluster_deprotection Deprotection cluster_final_product Final Product A N-Boc-1-amino-3-butyne C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A->C B Organic Azide (R-N3) B->C D N-Boc-protected 1,4-disubstituted 1,2,3-Triazole C->D Cycloaddition E Acid (e.g., TFA) D->E F Functionalized 1,2,3-Triazole E->F Boc Removal

CuAAC Reaction Workflow
PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are critical for the PROTAC's efficacy.[9] N-Boc-1-amino-3-butyne, after conversion of the alkyne to a suitable functional group (e.g., via click chemistry), can serve as a component of these linkers, providing a rigid and defined structural element. The Boc-protected amine allows for the sequential and controlled attachment of the two ligands.[6]

Spectral Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the different proton environments:

  • -C(CH₃)₃ (Boc group): A sharp singlet integrating to 9 protons, typically found around δ 1.4 ppm.[2] This is a hallmark of the Boc protecting group.

  • -CH₂-NHBoc: A multiplet (likely a quartet or triplet) for the two protons adjacent to the carbamate nitrogen.

  • -CH₂-C≡CH: A multiplet for the two protons adjacent to the alkyne.

  • -C≡CH: A triplet for the terminal alkyne proton, typically around δ 2.0-3.0 ppm.

  • -NH-: A broad singlet for the carbamate proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display distinct signals for each carbon atom:

  • -C(CH₃)₃ (Boc group): A signal around δ 28 ppm for the three equivalent methyl carbons and a signal around δ 80 ppm for the quaternary carbon.[10]

  • C=O (Carbamate): A signal in the range of δ 155-160 ppm.[10]

  • -CH₂- groups: Signals for the two methylene carbons in the aliphatic region.

  • -C≡CH (Alkyne): Two signals for the sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

  • N-H Stretch (Carbamate): A sharp peak around 3300-3400 cm⁻¹.[12]

  • C-H Stretch (Alkyne): A sharp, characteristic peak around 3300 cm⁻¹ for the terminal C-H bond.[12]

  • C≡C Stretch (Alkyne): A weak absorption band around 2100-2200 cm⁻¹.[12]

  • C=O Stretch (Carbamate): A strong absorption band around 1680-1720 cm⁻¹.[12]

  • C-H Stretch (Alkyl): Multiple bands in the region of 2850-3000 cm⁻¹.[12]

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 169 may be observed. Common fragmentation patterns for N-Boc protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. The fragmentation of the alkyl chain would also contribute to the overall spectrum.[13]

Conclusion

N-Boc-1-amino-3-butyne is a valuable and versatile building block for organic synthesis, offering a combination of a reactive terminal alkyne and a protected primary amine. Its utility in click chemistry for the synthesis of triazoles and its potential application in the construction of PROTAC linkers highlight its importance in drug discovery and medicinal chemistry. The straightforward methods for its synthesis and deprotection, coupled with its predictable chemical reactivity, make it an essential tool for researchers and scientists in the development of novel therapeutics and complex organic molecules.

References

Synthesis of tert-Butyl but-3-yn-2-ylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of tert-Butyl but-3-yn-2-ylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals December 25, 2025

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing chiral this compound and its derivatives. Propargylamines are a critical class of compounds in organic synthesis and serve as valuable intermediates in the development of biologically active molecules.[1] This document outlines a reliable three-stage synthetic strategy, beginning with the asymmetric synthesis of a protected alcohol precursor, followed by a stereospecific conversion to the corresponding amine, and culminating in the final N-Boc protection. Detailed experimental protocols, quantitative data, and process visualizations are provided to enable replication and adaptation by researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis of the target compound, (S)-tert-butyl but-3-yn-2-ylcarbamate, is achieved through a three-stage linear sequence. This strategy is designed to ensure high stereochemical fidelity, starting from a readily available chiral catalyst to install the desired stereocenter, which is maintained throughout the synthesis.

  • Stage 1: Asymmetric Synthesis of a Chiral Propargylic Alcohol Precursor. This stage involves the asymmetric hydrogenation of an alkynyl ketone to produce the chiral secondary alcohol, (S)-4-triisopropylsilyl-3-butyn-2-ol. The triisopropylsilyl (TIPS) group serves as a robust protecting group for the terminal alkyne.[2]

  • Stage 2: Stereospecific Conversion of Alcohol to Amine. The chiral alcohol is converted to the corresponding primary amine with inversion of configuration. A highly reliable method for this transformation is the Mitsunobu reaction to form an intermediate azide, followed by reduction.[3][4][5]

  • Stage 3: N-Boc Protection. The final step is the protection of the synthesized chiral amine using di-tert-butyl dicarbonate ((Boc)₂O) to yield the target carbamate. This is a standard, high-yielding transformation.[6]

Logical Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Amination cluster_stage3 Stage 3: Protection & Final Product Ketone 4-(Triisopropylsilyl)but-3-yn-2-one Alcohol (S)-4-(Triisopropylsilyl)-3-butyn-2-ol Ketone->Alcohol Asymmetric Hydrogenation Azide (R)-4-(Triisopropylsilyl)-3-butyn-2-yl azide Alcohol->Azide Mitsunobu Reaction (Inversion) Amine (R)-4-(Triisopropylsilyl)-3-butyn-2-amine Azide->Amine Reduction Carbamate (R)-tert-Butyl (1-(triisopropylsilyl)but-3-yn-2-yl)carbamate Amine->Carbamate N-Boc Protection FinalProduct (R)-tert-Butyl but-3-yn-2-ylcarbamate Carbamate->FinalProduct TIPS Deprotection

Caption: Overall synthetic workflow from the starting ketone to the final product.

Experimental Protocols & Data

Stage 1: Synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol

This procedure follows the highly reliable and well-documented Noyori asymmetric hydrogenation.[2] The reaction utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

Reaction Scheme: (Triisopropylsilyl)acetylene → (rac)-4-Triisopropylsilyl-3-butyn-2-ol → 4-Triisopropylsilyl-3-butyn-2-one → (S)-4-Triisopropylsilyl-3-butyn-2-ol

  • Preparation of 4-Triisopropylsilyl-3-butyn-2-one:

    • The racemic alcohol, (rac)-4-triisopropylsilyl-3-butyn-2-ol, is first prepared by reacting the lithium salt of triisopropylsilylacetylene with acetaldehyde.[2]

    • To a flame-dried flask, add (rac)-4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol) and CH₂Cl₂ (54 mL).

    • Add technical grade MnO₂ (85%, 34.4 g, 336.9 mmol) in one portion.

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the reaction through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate via rotary evaporation to yield the ketone.[2]

  • Asymmetric Hydrogenation:

    • Charge a flame-dried 500-mL flask with 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol) and isopropyl alcohol (250 mL).

    • In a separate vial, dissolve the Ruthenium catalyst, [(S,S)-TsDPEN Ru(p-cymene)Cl], (180 mg, 0.3 mmol) in a minimal amount of CH₂Cl₂ (~5 mL).

    • Add the catalyst solution to the ketone solution in one portion via syringe.

    • Stir the mixture for 1.5 hours at room temperature.

    • Remove the solvent via rotary evaporation. The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the chiral alcohol.[2]

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeYield (%)Reference
4-Triisopropylsilyl-3-butyn-2-one226.4222.75.1 g-[2]
[(S,S)-TsDPEN Ru(p-cymene)Cl]~6350.3180 mg-[2]
Isopropyl Alcohol60.10-250 mL-[2]
(S)-4-Triisopropylsilyl-3-butyn-2-ol 228.44 19.3 5.0 g ~85% [2]
Stage 2: Synthesis of (R)-4-(Triisopropylsilyl)-3-butyn-2-amine

This stage employs a Mitsunobu reaction to convert the secondary alcohol into an azide with complete inversion of stereochemistry, followed by a standard Staudinger reduction to furnish the primary amine.[3][4]

Reaction Scheme: (S)-Alcohol → (R)-Azide → (R)-Amine

  • Azide Formation (Mitsunobu Reaction):

    • Dissolve (S)-4-triisopropylsilyl-3-butyn-2-ol (1 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 volumes).

    • Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the (R)-azide.

  • Azide Reduction (Staudinger Reaction):

    • Dissolve the purified (R)-azide (1 eq.) in a THF/water (e.g., 9:1) solvent mixture.

    • Add triphenylphosphine (PPh₃, 1.2 eq.) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC for the consumption of the azide.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the primary amine.

Reagent/ProductRoleMolar Eq.Notes
(S)-AlcoholStarting Material1.0-
Triphenylphosphine (PPh₃)Reagent1.5Mitsunobu Step
Diphenylphosphoryl azide (DPPA)Azide Source1.5Alternative: NaN₃/Tf₂O
Diisopropyl azodicarboxylate (DIAD)Reagent1.5-
(R)-Azide Intermediate -Expected Yield: 70-90%
Triphenylphosphine (PPh₃)Reducing Agent1.2Staudinger Reduction
(R)-Amine Product -Expected Yield: 85-95%
Stage 3: Synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate

The final stage involves the standard and highly efficient N-Boc protection of the synthesized amine, followed by the removal of the TIPS protecting group if the parent compound is desired.

Reaction Scheme: (R)-Amine → (R)-N-Boc-Amine (TIPS-protected) → (R)-N-Boc-Amine (Final Product)

  • N-Boc Protection:

    • Dissolve the (R)-amine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (Et₃N, 1.5 eq.) or aqueous NaHCO₃.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

    • Purification is often achieved by simple column chromatography.

  • TIPS Group Deprotection:

    • Dissolve the TIPS-protected carbamate in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.).

    • Stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to obtain the final product.

Reagent/ProductRoleMolar Eq.Notes
(R)-AmineStarting Material1.0-
(Boc)₂OProtecting Agent1.1-
Triethylamine (Et₃N)Base1.5-
N-Boc Amine (TIPS) Intermediate -Expected Yield: >95%
TBAF (1.0 M in THF)Deprotecting Agent1.2-
Final Product Target Molecule -Expected Yield: >90%

Signaling Pathways & Applications

Chiral propargylamines are versatile building blocks in medicinal chemistry. They are key components in the synthesis of various biologically active compounds and natural products.[1] The alkyne functionality allows for further modification via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), enabling the straightforward linkage of the carbamate core to other molecules of interest, such as fluorescent probes, targeting ligands, or components for Proteolysis Targeting Chimeras (PROTACs).

Diagram of Application in "Click" Chemistry

Click_Chemistry Propargylamine tert-Butyl but-3-yn-2-ylcarbamate Triazole Triazole-Linked Conjugate Propargylamine->Triazole Azide Functionalized Molecule (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: Application of the synthesized alkyne in click chemistry.

References

IUPAC name and synonyms for tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl but-3-yn-2-ylcarbamate, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to key synonyms.

Chemical Identity and Nomenclature

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl N-(but-3-yn-2-yl)carbamate . The compound exists as a racemic mixture of its two enantiomers, (R) and (S).

The IUPAC names for the individual enantiomers are:

  • tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate [1]

  • tert-Butyl N-[(2S)-but-3-yn-2-yl]carbamate

A variety of synonyms are used in literature and commercial listings to refer to this compound and its enantiomers. Understanding these is crucial for effective literature searches and material procurement.

Common Synonyms:

  • tert-butyl (1-methyl-2-propynyl)carbamate[1]

  • (R)-N-Boc-3-amino-1-butyne

  • (S)-N-Boc-3-amino-1-butyne

  • (R)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester

  • tert-Butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate

The following diagram illustrates the relationship between the common name, IUPAC name, and selected synonyms.

Nomenclature Relationship This compound This compound tert-butyl N-(but-3-yn-2-yl)carbamate tert-butyl N-(but-3-yn-2-yl)carbamate This compound->tert-butyl N-(but-3-yn-2-yl)carbamate IUPAC Name tert-butyl (1-methyl-2-propynyl)carbamate tert-butyl (1-methyl-2-propynyl)carbamate This compound->tert-butyl (1-methyl-2-propynyl)carbamate Synonym N-Boc-3-amino-1-butyne N-Boc-3-amino-1-butyne This compound->N-Boc-3-amino-1-butyne Synonym

Nomenclature hierarchy for this compound.

Physicochemical and Computational Data

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Predicted Boiling Point 250.5 ± 23.0 °CData for tert-butyl but-3-yn-1-ylcarbamate
Predicted Density 0.976 ± 0.06 g/cm³Data for tert-butyl but-3-yn-1-ylcarbamate
Predicted Refractive Index 1.454Data for tert-butyl but-3-yn-1-ylcarbamate

Table 2: Computational Data for (S)-tert-Butyl but-3-yn-2-ylcarbamate

ParameterValue
Topological Polar Surface Area (TPSA) 38.33 Ų
LogP 1.5328
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 1

Representative Experimental Protocol: Synthesis of tert-Butyl Carbamates

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method for the preparation of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure adapted from established methods for Boc protection of amines.

Objective: To synthesize this compound from 3-butyn-2-amine.

Materials:

  • 3-Butyn-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-butyn-2-amine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq.) to the stirred solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Workflow Diagram:

Synthetic Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification 3-Butyn-2-amine 3-Butyn-2-amine Reaction_Vessel Dissolve in DCM, add base (0 °C) 3-Butyn-2-amine->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel Stirring Stir at RT (12-24h) Reaction_Vessel->Stirring Quench Quench with H2O Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography Final_Product This compound Chromatography->Final_Product

General synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to tert-Butyl Carbamate (Boc) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.[1][2] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other sensitive functionalities or protecting groups, a critical aspect in multi-step synthetic strategies.[3][4]

Core Chemical Properties and Principles

The Boc group is chemically a tert-butyl carbamate.[5] This structure renders the protected amine significantly less nucleophilic and basic compared to the free amine.[5] The bulky tert-butyl group also provides steric hindrance, which can influence the stereochemical outcome of nearby reactions.

Stability Profile:

  • Stable: The Boc group is robust and stable under basic conditions, hydrogenolysis, and exposure to many nucleophiles.[3][4]

  • Labile: It is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] Thermal cleavage is also possible at high temperatures.[2]

This stability profile makes the Boc group orthogonal to other common amine protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) and the benzyloxycarbonyl (Cbz or Z) group (hydrogenolysis-labile), which is a cornerstone of solid-phase peptide synthesis (SPPS).[3]

Mechanism of Protection and Deprotection

Boc Protection:

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2][7] This is often carried out in the presence of a mild base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to deprotonate the amine, thereby increasing its nucleophilicity.[6][7] However, the reaction can also proceed without a base.[3][8] The leaving group, a tert-butyl carbonate, is unstable and decomposes to the innocuous byproducts carbon dioxide and tert-butanol.[8]

Boc Deprotection:

The removal of the Boc group is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2][6] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be quenched to form isobutylene.[4][9]

Experimental Protocols

General Protocol for Boc Protection of an Amine:

A general procedure for the protection of an amine using di-tert-butyl dicarbonate is as follows:

  • Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile.[6][10]

  • Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution.[6][7]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically in a slight excess.[10]

  • Stir the reaction at room temperature until the starting amine is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.[10]

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-Boc protected amine.[6]

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA):

A general procedure for the removal of a Boc group using TFA is as follows:

  • Dissolve the Boc-protected amine in a suitable solvent, most commonly dichloromethane (DCM).[6][7]

  • Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM.[6]

  • Stir the mixture at room temperature. The reaction is often rapid, and the evolution of carbon dioxide gas can be observed.[2][5]

  • The reaction progress can be monitored by TLC or LC-MS.

  • Once the deprotection is complete, the TFA and solvent are typically removed under reduced pressure.[3]

  • The resulting crude amine salt is often azeotroped with a solvent like toluene to remove residual TFA.[3]

  • The free amine can be obtained by neutralization with a base.

Quantitative Data

ParameterProtection (using (Boc)₂O)Deprotection (using TFA/DCM)
Typical Reagents Di-tert-butyl dicarbonate, Triethylamine, THFTrifluoroacetic acid, Dichloromethane
Stoichiometry Amine: (Boc)₂O: Base (approx. 1:1.1:1.2)Substrate:TFA (excess TFA is common)
Reaction Time 1 - 12 hours15 - 60 minutes
Temperature Room TemperatureRoom Temperature
Typical Yields > 90%Often quantitative
Workup Aqueous workup and extractionEvaporation and trituration/neutralization

Signaling Pathways and Experimental Workflows

Boc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Amine Protection with Boc Anhydride.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc ProtonatedAmine Protonated Carbamate ProtectedAmine->ProtonatedAmine Protonation (TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedAmine->CarbamicAcid Loss of t-butyl cation Byproducts Isobutylene + CO₂ ProtonatedAmine->Byproducts FreeAmine R-NH₃⁺ (Free Amine Salt) CarbamicAcid->FreeAmine Decarboxylation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

SPPS_Workflow Start Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow.

Applications in Drug Development

The Boc protecting group is of paramount importance in the pharmaceutical industry.[1] Its application in solid-phase peptide synthesis (SPPS) has enabled the efficient and controlled synthesis of complex peptides and small proteins for therapeutic use.[1][6] Beyond peptides, Boc-protected amino acids and other amines are crucial building blocks in the synthesis of a vast array of small molecule drugs.[1][] The ability to selectively unmask an amino group at a desired stage of a synthesis is fundamental to building molecular complexity and achieving the target molecular architecture.[1] The stability of the Boc group to a variety of synthetic conditions allows for transformations on other parts of the molecule without affecting the protected amine.[4]

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K.B. Sharpless that describes reactions with high yields, broad scope, and simple, non-chromatographic workup.[1][2][3] This reaction, a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, forms a stable 1,4-disubstituted 1,2,3-triazole linkage with remarkable efficiency and specificity.[4][5] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the thermal equivalent and ensures high regioselectivity.[2][6] Due to its reliability and biocompatibility, CuAAC has become an indispensable tool in drug discovery, bioconjugation, and materials science.[4][7]

tert-Butyl but-3-yn-2-ylcarbamate is a valuable building block in organic synthesis. The terminal alkyne functionality is readily available for participation in CuAAC reactions, while the Boc-protected amine at the propargylic position allows for subsequent deprotection and further functionalization. This makes it a versatile reagent for introducing a modifiable amino group into a wide range of molecules via the stable triazole linker.

The Catalytic Cycle

The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

The catalytically active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[2] To stabilize the Cu(I) oxidation state and prevent disproportionation, a chelating ligand is frequently employed. Common ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[5][6][7]

Data Presentation: Representative Reaction Parameters

While specific yields and reaction times will vary depending on the azide substrate, catalyst system, and precise reaction conditions, the following table summarizes representative quantitative data for CuAAC reactions with analogous Boc-protected alkynes and various azides to provide an expectation of reaction parameters.

Alkyne PartnerAzide PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Boc-NH-PEG12-propargylBenzyl azideCuSO₄·5H₂O/NaAscTHPTA or TBTAH₂O/t-BuOH (1:1) or THFRoom Temp.1 - 4High
Propargyl-PEG7-BocGeneric AzideCuSO₄·5H₂O/NaAscTHPTAt-BuOH/H₂O (1:1)Room Temp.1 - 4>90
Terminal Alkynetert-butyl N-(4-azidobutyl)carbamateCuSO₄·5H₂O/NaAscTBTAt-BuOH/H₂O (1:1)Room Temp.4 - 24High
Phenylacetylene2-(4-Azidobutyl)isoindoline-1,3-dioneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)Room Temp.1295

Experimental Protocols

This section provides a general protocol for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic organic azide.

Materials
  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.

  • This compound: Prepare a 100 mM stock solution in a suitable organic solvent (e.g., DMF or THF).

  • Organic Azide: Prepare a 100 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

  • Ligand (TBTA or THPTA): Prepare a 50 mM stock solution in DMSO or water.

Reaction Procedure
  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water). The final concentration of the limiting reagent is typically in the range of 10-50 mM.

  • Degassing (Optional but Recommended): If the substrates are sensitive to oxidation, degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a premix of the catalyst by combining the copper(II) sulfate solution (0.01-0.05 equivalents) and the ligand solution (0.05-0.25 equivalents). A 1:5 copper-to-ligand ratio is a good starting point.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the catalyst premix. Subsequently, add the freshly prepared sodium ascorbate solution (0.1-0.5 equivalents). A color change may be observed, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours. For less reactive substrates, gentle heating (e.g., 35-40 °C) may be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Mandatory Visualizations

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne Alkyne R-C≡CH (this compound) Alkyne->Acetylide Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Azide R'-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI Regeneration Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Proton H⁺ Proton->Product

Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow start Start prep_reagents 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, NaAsc, Ligand) start->prep_reagents reaction_setup 2. Reaction Setup - Dissolve Alkyne and Azide in Solvent - Degas solution (optional) prep_reagents->reaction_setup catalyst_add 3. Add Catalyst Premix (CuSO₄ + Ligand) reaction_setup->catalyst_add initiation 4. Initiate Reaction (Add fresh Sodium Ascorbate) catalyst_add->initiation monitoring 5. Monitor Reaction (TLC or LC-MS) initiation->monitoring workup 6. Aqueous Work-up - Dilute with water - Extract with organic solvent monitoring->workup purification 7. Purification - Dry and concentrate organic phase - Column chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the CuAAC reaction.

References

The Strategic Role of tert-Butyl but-3-yn-2-ylcarbamate in the Synthesis of Chiral Triazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl but-3-yn-2-ylcarbamate in the synthesis of 1,4-disubstituted 1,2,3-triazole-containing compounds. This chiral building block is of significant interest in medicinal chemistry and materials science due to the versatile synthetic handle provided by the Boc-protected amine and the stereocenter adjacent to the alkyne functionality. The primary synthetic route to these triazole derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

The CuAAC reaction offers a highly efficient, reliable, and regioselective method for the formation of the stable triazole linkage from a terminal alkyne, such as this compound, and an organic azide.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in the construction of complex molecular architectures.[2]

Core Applications in Drug Discovery and Materials Science

The triazole core is a well-established pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] The incorporation of a chiral center and a latent amino group, via the use of this compound, allows for the synthesis of enantiomerically enriched triazole compounds with the potential for enhanced biological specificity and potency.

The Boc-protected amine serves as a versatile point for further functionalization. Following the CuAAC reaction, the Boc group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be engaged in a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, or reductive amination, to introduce diverse substituents and build molecular complexity. This strategy is particularly valuable in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

In materials science, the robust nature of the triazole linkage makes it an ideal connector for the construction of functional polymers and bioconjugates. The chirality introduced by this compound can influence the secondary structure and recognition properties of these materials.

Data Presentation: Representative Reaction Parameters

While specific quantitative data for reactions involving this compound are not extensively reported in the literature, the following table summarizes representative reaction conditions and yields for the CuAAC of analogous terminal alkynes with organic azides. These parameters provide a strong starting point for the optimization of reactions with this compound.

Alkyne PartnerAzide PartnerCopper Source (mol%)Ligand/Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)RT12>95[1]
Propargyl Alcohol3-Azido-7-hydroxycoumarinCuSO₄·5H₂O (5)THPTA (25)H₂ORT1>90[7]
1-Ethynyl-3,5-bis(trifluoromethyl)benzene1-Azido-4-nitrobenzeneCuI (10)NoneDMF80692General Protocol
4-Ethynylanisole4-AzidotolueneCu/C (5)NoneH₂O60895General Protocol

Note: RT = Room Temperature; t-BuOH = tert-Butanol; H₂O = Water; DMF = N,N-Dimethylformamide; THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine. Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each new transformation.

Experimental Protocols

The following are detailed protocols for the copper-catalyzed azide-alkyne cycloaddition of this compound with an organic azide.

Protocol 1: Standard CuAAC Conditions in a Protic Solvent System

This protocol is suitable for a wide range of organic azides that are soluble in a mixture of tert-butanol and water.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are generally complete within 4 to 24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[1]

Protocol 2: Ligand-Accelerated CuAAC for Sensitive Substrates

This protocol is recommended when working with sensitive substrates or when aiming for lower catalyst loading and faster reaction times. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and protects substrates from oxidative damage.[7]

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate buffer (e.g., 100 mM, pH 7.4) or other suitable aqueous buffer

  • Organic solvent (e.g., DMSO or DMF) for dissolving starting materials if necessary

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Prepare a stock solution of the organic azide in a suitable solvent.

    • Prepare aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM), THPTA (e.g., 500 mM), and a fresh solution of sodium ascorbate (e.g., 1 M).

  • Reaction Setup: In a reaction vial, add the buffer and the stock solutions of this compound and the organic azide to the desired final concentrations.

  • Catalyst Premix: In a separate tube, premix the CuSO₄·5H₂O and THPTA stock solutions. A 1:5 copper-to-ligand ratio is a good starting point.

  • Reaction Initiation: Add the copper/ligand premix to the reaction vial containing the alkyne and azide. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. Ligand-accelerated reactions are often complete within 30-60 minutes.

  • Purification: Upon completion, the purification strategy will depend on the properties of the product. For small molecules, an extractive work-up followed by column chromatography as described in Protocol 1 is suitable. For more polar or water-soluble compounds, purification by reverse-phase HPLC may be necessary.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne tert-Butyl but-3-yn-2-ylcarbamate Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Organic Azide (R-N3) Azide->Triazole CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Reduction Reducer Sodium Ascorbate Reducer->CuI CuI->Triazole Catalysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start dissolve Dissolve Alkyne and Azide in Solvent System start->dissolve add_catalyst Add Sodium Ascorbate and CuSO4 Solution dissolve->add_catalyst react Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->react workup Aqueous Work-up and Extraction react->workup purify Dry and Concentrate Organic Layer workup->purify column Purify by Silica Gel Column Chromatography purify->column product Isolated Triazole Product column->product

Caption: General experimental workflow for the synthesis of triazoles via CuAAC.

References

Application of tert-Butyl but-3-yn-2-ylcarbamate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl but-3-yn-2-ylcarbamate is a chiral building block of significant interest in medicinal chemistry. Its structure incorporates a terminal alkyne, a feature that makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the efficient and specific covalent linking of molecules, a powerful tool in drug discovery for creating novel molecular entities, bioconjugates, and probes. Furthermore, the carbamate group serves as a protected amine, which can be deprotected under specific conditions to reveal a reactive primary amine for further functionalization. The chiral center at the C-2 position allows for the synthesis of stereospecific drug candidates, a critical aspect in modern pharmacology to enhance efficacy and reduce off-target effects.

Key Properties and Specifications

Quantitative data for the enantiomers of this compound are summarized below. This information is critical for reaction planning and characterization of synthesized compounds.

Property(S)-tert-Butyl but-3-yn-2-ylcarbamate(R)-tert-Butyl but-3-yn-2-ylcarbamate
CAS Number 118080-79-8118080-82-3
Molecular Formula C₉H₁₅NO₂C₉H₁₅NO₂
Molecular Weight 169.22 g/mol 169.22 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity Typically ≥97%Typically ≥97%
Storage Conditions 2-8°C, under inert atmosphere2-8°C, under inert atmosphere

Application Notes

The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules, particularly through CuAAC reactions.

1. Synthesis of 1,2,3-Triazole Derivatives:

The terminal alkyne group of this compound readily participates in CuAAC reactions with a wide variety of organic azides. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of many functional groups, making it ideal for late-stage functionalization in a synthetic route. The resulting 1,2,3-triazole ring is a common pharmacophore found in numerous bioactive compounds, exhibiting a range of activities including antibacterial, antiviral, and anticancer properties. The triazole ring is considered a bioisostere of the amide bond, offering improved metabolic stability.

Logical Workflow for Triazole Synthesis

G A tert-Butyl but-3-yn-2-ylcarbamate D 1,4-Disubstituted 1,2,3-Triazole Product A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->D E Deprotection (e.g., TFA, HCl) D->E F Bioactive Molecule (e.g., Drug Candidate) E->F

Caption: General workflow for synthesizing bioactive molecules using this compound via click chemistry.

2. Introduction of a Chiral Propargylamine Moiety:

The use of either the (S) or (R) enantiomer allows for the stereospecific introduction of a protected propargylamine fragment into a target molecule. This is crucial in the development of drugs where stereochemistry dictates biological activity. After the click reaction, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal a primary amine, which can then be used for further modifications such as amide bond formation, reductive amination, or sulfonylation to build molecular complexity.

Experimental Protocols

The following are general protocols for the application of this compound in a typical medicinal chemistry workflow. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between this compound and an organic azide.

Materials:

  • (S)- or (R)-tert-Butyl but-3-yn-2-ylcarbamate

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 equivalents).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 - 0.2 equivalents).

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Experimental Workflow for CuAAC

G A Dissolve Alkyne and Azide B Degas Solution A->B C Add Sodium Ascorbate B->C D Add CuSO4 C->D E Reaction at RT D->E F Workup & Extraction E->F G Purification F->G H Pure Triazole G->H

Caption: Step-by-step experimental workflow for a typical CuAAC reaction.

Protocol 2: Boc-Deprotection of the Triazole Product

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • Boc-protected triazole derivative from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane as solvent

  • Saturated sodium bicarbonate solution

  • Nitrogen or Argon source

Procedure:

  • Dissolve the Boc-protected triazole (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The residue can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine. Further purification may be necessary depending on the nature of the product.

Signaling Pathway Implication

While no specific signaling pathway is directly modulated by this compound itself, the molecules synthesized from it can be designed to target various components of cellular signaling pathways implicated in disease. For example, a library of triazole-containing compounds can be screened against a panel of kinases, proteases, or G-protein coupled receptors.

Hypothetical Kinase Inhibitor Drug Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Drug Triazole-based Kinase Inhibitor Drug->Kinase_Cascade Inhibition

Application Notes and Protocols for Bioorthogonal Labeling using tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tert-butyl but-3-yn-2-ylcarbamate as a versatile chemical probe for bioorthogonal labeling. This reagent features a terminal alkyne group, enabling its participation in highly specific and efficient click chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The presence of a tert-butoxycarbonyl (Boc) protecting group on the secondary amine offers the potential for subsequent chemical modifications post-labeling, providing a dual-functional handle for advanced bioconjugation strategies.

This document outlines the core principles of these bioorthogonal reactions, provides detailed experimental protocols for labeling biomolecules in various settings, and presents representative data for analogous compounds to guide experimental design and optimization.

Core Applications

  • Proteomics: Metabolic labeling of proteins for visualization, identification, and tracking of protein dynamics and protein-protein interactions.[1][2]

  • Drug Development: Construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[3][4]

  • Glycobiology: Labeling and identification of glycans to study their roles in cellular signaling and disease.

  • Nucleic Acid Research: Modification of DNA and RNA for applications in diagnostics and therapeutics.

Chemical Properties

PropertyValue
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in common organic solvents (DMSO, DMF, Methanol)
Reactive Group Terminal Alkyne (-C≡CH)
Protective Group tert-Butoxycarbonyl (Boc)

Bioorthogonal Labeling Strategies

The terminal alkyne of this compound can be incorporated into biomolecules, such as proteins, through metabolic labeling.[1][5] Cells are cultured in media supplemented with the alkyne-containing molecule, which is then utilized by the cellular machinery and incorporated into newly synthesized biomolecules. Once incorporated, the alkyne handle can be selectively reacted with an azide-bearing reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) via either CuAAC or SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[6][7] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The addition of a copper-chelating ligand, such as THPTA, can enhance reaction rates and protect biomolecules from copper-induced damage.[9]

Experimental Workflow: CuAAC

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule Combine Combine Biomolecule, Probe, and Catalyst Alkyne_Biomolecule->Combine Azide_Probe Azide-Functionalized Probe Azide_Probe->Combine CuSO4_Ligand CuSO₄/Ligand Solution CuSO4_Ligand->Combine Ascorbate Sodium Ascorbate Solution Ascorbate->Combine Incubate Incubate at RT Combine->Incubate Purify Purify Bioconjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize (MS, SDS-PAGE) Purify->Characterize

Caption: General workflow for CuAAC-mediated bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIFO, BCN) to react with an azide.[10][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[12] This makes SPAAC particularly well-suited for labeling living cells and organisms.[3]

Experimental Workflow: SPAAC

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Azide_Biomolecule Azide-Modified Biomolecule Combine Combine Biomolecule and Probe Azide_Biomolecule->Combine Alkyne_Probe Strained Alkyne Probe Alkyne_Probe->Combine Incubate Incubate at RT or 37°C Combine->Incubate Purify Purify Bioconjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize (MS, SDS-PAGE) Purify->Characterize

Caption: General workflow for SPAAC-mediated bioconjugation.

Quantitative Data (Representative for Analogous Compounds)

The following table summarizes representative quantitative data for CuAAC and SPAAC reactions involving terminal alkynes and azides in a biological context. Specific reaction parameters and outcomes will depend on the specific biomolecule, reporter probe, and experimental conditions.

ParameterCuAACSPAACReference(s)
Reaction Rate High (minutes to a few hours)Moderate (hours to overnight)[13][14]
Typical Reactant Conc. 10 µM - 1 mM10 µM - 100 µM[14][15]
Biocompatibility Requires ligands to mitigate copper toxicityExcellent (metal-free)[6][10]
Yield Generally > 90%Generally > 80%[6][13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins

This protocol describes the metabolic incorporation of this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 70-80% confluency.

  • Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-100 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 12-48 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time may need to be determined empirically.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any unincorporated alkyne probe. The cells are now ready for downstream lysis and bioorthogonal conjugation (Protocols 2 or 3).

Protocol 2: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol details the labeling of metabolically incorporated alkyne groups with an azide-functionalized reporter probe via CuAAC.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Lyse the alkyne-labeled cells in an appropriate volume of lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:

    • Cell lysate (containing alkyne-modified proteins)

    • Azide-functionalized reporter probe (final concentration 50-100 µM)

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.[15]

  • Initiate Reaction: Add the catalyst premix to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[15]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Analysis: The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blotting (for biotin probes).

Protocol 3: SPAAC Labeling of Alkyne-Modified Proteins on Live Cells

This protocol describes the labeling of cell-surface proteins containing the incorporated alkyne with a strained-alkyne reporter probe.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Strained alkyne-functionalized reporter probe (e.g., DBCO-Fluor 546)

  • Cell culture medium or PBS

  • Microscope slides or flow cytometry tubes

Procedure:

  • Cell Preparation: After metabolic labeling (Protocol 1), gently wash the cells three times with warm PBS or serum-free medium.

  • Prepare Labeling Solution: Dilute the strained alkyne reporter probe in culture medium to a final concentration of 10-50 µM.

  • Labeling Reaction: Add the labeling solution to the cells and incubate for 1-4 hours at 37°C. Protect from light if using a fluorescent probe.

  • Washing: Gently wash the cells three times with warm PBS to remove the unreacted probe.

  • Imaging/Analysis: The labeled cells can be immediately visualized by fluorescence microscopy or analyzed by flow cytometry. For microscopy, cells can be fixed and permeabilized if intracellular targets are to be visualized with other antibodies.

Signaling Pathway and Logical Relationship Diagrams

Metabolic Incorporation and Bioorthogonal Labeling Pathway

Metabolic_Labeling_Pathway cluster_cell Cellular Environment Alkyne_Probe tert-Butyl but-3-yn-2-ylcarbamate Metabolism Metabolic Incorporation Alkyne_Probe->Metabolism Protein_Synthesis Protein Synthesis Metabolism->Protein_Synthesis Alkyne_Protein Alkyne-Labeled Protein Protein_Synthesis->Alkyne_Protein Click_Reaction Bioorthogonal Reaction (CuAAC or SPAAC) Alkyne_Protein->Click_Reaction Azide_Reporter Azide-Reporter (e.g., Fluorophore) Azide_Reporter->Click_Reaction Labeled_Protein Labeled Protein Click_Reaction->Labeled_Protein

Caption: Pathway of metabolic labeling and subsequent bioorthogonal reaction.

Decision Tree for Choosing a Labeling Method

Decision_Tree Start Start: Labeling Experiment Live_Cells Live Cells or In Vivo? Start->Live_Cells Reaction_Speed Is Reaction Speed Critical? Live_Cells->Reaction_Speed No (Cell Lysate/ Fixed Samples) Use_SPAAC Use SPAAC Live_Cells->Use_SPAAC Yes Reaction_Speed->Use_SPAAC No Use_CuAAC Use CuAAC (with protective ligand) Reaction_Speed->Use_CuAAC Yes

Caption: Decision guide for selecting between CuAAC and SPAAC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Insufficient metabolic incorporation of the alkyne probe.Increase the concentration of the alkyne probe or the incubation time. Ensure the cell line is metabolically active.
Inefficient click reaction.For CuAAC, use a freshly prepared sodium ascorbate solution and optimize the copper/ligand concentration. For SPAAC, consider a more reactive strained alkyne or increase incubation time.
High Background Signal Non-specific binding of the reporter probe.Include appropriate washing steps. For microscopy, use a blocking buffer. For CuAAC, ensure excess copper and probe are removed before analysis.
Cell Toxicity Cytotoxicity of the alkyne probe or copper catalyst.Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne probe. For CuAAC in sensitive systems, use a protective ligand or switch to SPAAC.

By following these guidelines and protocols, researchers can effectively employ this compound for a wide range of bioorthogonal labeling applications, advancing studies in chemical biology, drug discovery, and beyond.

References

Application Notes and Protocols for the Boc Deprotection of tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed experimental procedures for the deprotection of the Boc group from tert-butyl but-3-yn-2-ylcarbamate, a substrate featuring a secondary amine adjacent to a terminal alkyne. Such propargylamines are valuable building blocks in medicinal chemistry and materials science, often utilized in click chemistry reactions.[1][3] The protocols outlined below are designed to ensure efficient and clean removal of the Boc group while preserving the integrity of the acid-sensitive alkyne moiety.

The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] The mechanism proceeds through protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[5]

Data Presentation: Comparison of Common Boc Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity and the desired final salt form of the amine. Below is a summary of typical conditions and outcomes for the methods detailed in this document.

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical YieldTypical PurityNotes
Method A: Trifluoroacetic Acid 20-50% TFA in Dichloromethane (DCM), 0 °C to Room Temperature.[2][7]0.5 - 2 hours.[2]>95%.[2]>95%This is the most common and generally efficient method. The resulting amine is a trifluoroacetate salt.[7]
Method B: Hydrochloric Acid 4M HCl in 1,4-Dioxane, Room Temperature.[1]1 - 4 hours.[1]>90%.[1]>95%Yields the amine hydrochloride salt, which may precipitate and be isolated by filtration.[1]
Method C: Mild Deprotection Oxalyl chloride in Methanol, Room Temperature.[8][9]1 - 4 hours.[8][9]Up to 90%.[8][9]HighA milder alternative for substrates sensitive to strong acids.[8][9]

Experimental Protocols

Method A: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is adapted from standard procedures for the deprotection of Boc-protected propargyl derivatives.[2][7]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[2][7]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.[2]

  • Addition of TFA: Slowly add a pre-prepared solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM to the stirred solution of the substrate at 0 °C.[2]

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let the reaction proceed at room temperature for an additional 1-2 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO₂ evolution may cause pressure buildup.[2]

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected but-3-yn-2-amine. The product will be the free base.

Method B: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the amine as its hydrochloride salt, which can often be isolated directly by filtration.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (or other non-polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[1]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[1]

  • Isolation:

    • Upon completion, the deprotected amine hydrochloride salt may precipitate from the reaction mixture.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.[1]

    • If no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the amine hydrochloride salt.[1]

Mandatory Visualizations

Boc Deprotection Workflow (TFA Method)

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Boc-protected amine in anhydrous DCM cool Cool solution to 0°C in an ice bath dissolve->cool add_tfa Slowly add 20-50% TFA in DCM cool->add_tfa stir_cold Stir at 0°C for 30 min add_tfa->stir_cold stir_rt Warm to RT and stir for 1-2h stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor neutralize Neutralize with sat. NaHCO₃ (aq) monitor->neutralize Reaction Complete wash Wash with brine neutralize->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Isolated Free Amine concentrate->product

Caption: Workflow for the Boc deprotection of this compound using TFA.

Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ (from Acid) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Loss of t-butyl cation tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 AmmoniumSalt R-NH₃⁺ X⁻ FreeAmine->AmmoniumSalt + H⁺ (Acidic conditions)

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Use of tert-Butyl but-3-yn-2-ylcarbamate as a Precursor for Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of tert-butyl but-3-yn-2-ylcarbamate as a versatile starting material for the synthesis of diverse heterocyclic libraries. The presence of a Boc-protected secondary amine and a terminal alkyne functional group allows for a range of chemical transformations, making it an ideal scaffold for diversity-oriented synthesis in drug discovery and chemical biology.

Introduction

This compound is a chiral building block containing two key functionalities for the construction of heterocyclic systems. The terminal alkyne is amenable to a variety of metal-catalyzed reactions, including cycloadditions and cross-coupling reactions. The Boc-protected amine provides a latent nucleophile that can be deprotected and engaged in cyclization reactions, or it can influence the stereochemical outcome of reactions. This combination of functionalities makes it a valuable precursor for generating libraries of substituted oxazoles, triazoles, and other important heterocyclic scaffolds.

Application Note 1: Synthesis of Substituted Oxazole Libraries via Gold-Catalyzed Cyclization

The gold-catalyzed reaction of terminal alkynes with nitriles provides a direct and efficient route to 2,5-disubstituted oxazoles.[1] This methodology can be applied to this compound to generate a library of oxazole derivatives by varying the nitrile component. The reaction proceeds through a gold carbene intermediate formed from the alkyne, which then undergoes a [2+2+1] annulation with the nitrile and an oxygen atom from an oxidant.

Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol is adapted from the general procedure for the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from terminal alkynes.[1]

Materials:

  • This compound

  • A library of diverse nitriles (e.g., acetonitrile, benzonitrile, substituted benzonitriles)

  • 8-Methylquinoline N-oxide

  • Au(PPh₃)NTf₂ or BrettPhosAuNTf₂

  • Anhydrous solvent (e.g., the nitrile reactant itself or an inert solvent like 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the corresponding nitrile solvent (or an inert solvent with 1.2 eq of the nitrile), add 8-methylquinoline N-oxide (1.3 eq).

  • Add the gold catalyst (e.g., Au(PPh₃)NTf₂, 0.05 eq) to the reaction mixture.

  • Stir the reaction mixture at 60 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 2,5-disubstituted oxazole product.

Quantitative Data: Representative Yields for Gold-Catalyzed Oxazole Synthesis

The following table presents representative yields for the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from a terminal alkyne and various nitriles. While the specific substrate is not this compound, these data provide an indication of the expected efficiency of the reaction.[1]

Alkyne SubstrateNitrileProductYield (%)
PhenylacetyleneAcetonitrile2-Methyl-5-phenyloxazole85
PhenylacetyleneBenzonitrile2,5-Diphenyloxazole92
1-OctyneBenzonitrile5-Hexyl-2-phenyloxazole88
4-MethoxyphenylacetyleneAcetonitrile5-(4-Methoxyphenyl)-2-methyloxazole91

Experimental Workflow: Gold-Catalyzed Oxazole Synthesis

experimental_workflow_oxazole cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product precursor This compound reaction_vessel Reaction at 60°C precursor->reaction_vessel nitrile Nitrile (R-CN) nitrile->reaction_vessel oxidant 8-Methylquinoline N-oxide oxidant->reaction_vessel catalyst Gold Catalyst catalyst->reaction_vessel concentration Concentration reaction_vessel->concentration chromatography Silica Gel Chromatography concentration->chromatography product 2,5-Disubstituted Oxazole chromatography->product library_synthesis_workflow_triazole cluster_precursors Precursors cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction cluster_analysis_purification Analysis & Purification cluster_library Product Library precursor_alkyne This compound dispensing Dispense Alkyne, Azides, and Catalysts precursor_alkyne->dispensing azide_library Library of Azides (R-N3) azide_library->dispensing reaction_plate Multi-well Reaction Plate stirring Stirring at Room Temperature reaction_plate->stirring dispensing->reaction_plate lcms_analysis LC-MS Analysis stirring->lcms_analysis purification Parallel Purification lcms_analysis->purification triazole_library Library of 1,2,3-Triazoles purification->triazole_library

References

Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl but-3-yn-2-ylcarbamate is a versatile chiral building block incorporating a Boc-protected secondary amine and a terminal alkyne. This unique combination of functional groups makes it an invaluable starting material for the synthesis of a diverse range of molecular architectures, particularly in the field of drug discovery. The terminal alkyne moiety is amenable to various coupling reactions, most notably the Sonogashira cross-coupling, allowing for the facile introduction of aryl and heteroaryl scaffolds. The chiral center and the readily deprotectable amine provide opportunities for stereoselective synthesis and further functionalization, respectively. These features make this compound an attractive starting point for the generation of libraries of novel compounds for screening as potential therapeutic agents, particularly as kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of a novel drug candidate, a putative Janus Kinase (JAK) inhibitor, utilizing (R)-tert-butyl but-3-yn-2-ylcarbamate as a key starting material. The protocols are intended to be a robust starting point for researchers engaged in the synthesis of novel bioactive molecules.

Key Applications in Drug Discovery

  • Kinase Inhibitors: The propargylamine motif is a common feature in many kinase inhibitors. The alkyne can act as a linker to a hinge-binding heteroaromatic core, while the amine can be further functionalized to interact with other regions of the ATP-binding pocket or to modulate physicochemical properties.

  • Scaffold for Combinatorial Chemistry: The dual functionality of this compound allows for a two-pronged approach in library synthesis. The alkyne can be diversified through various coupling partners, and after Boc deprotection, the resulting amine can be acylated, alkylated, or used in other amine-based chemistries.

  • Introduction of 3D-character: The chiral propargylamine fragment introduces three-dimensional complexity into otherwise planar aromatic and heteroaromatic drug candidates, which can lead to improved potency and selectivity.

Data Presentation: Representative Biological Activity

The following table summarizes the in vitro inhibitory activity of the synthesized compound, BGC-101 , against a panel of Janus Kinases. The data is presented as the half-maximal inhibitory concentration (IC50) and is representative of the potency observed for this class of alkynyl-pyrimidine based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)
BGC-101 JAK150
JAK275
JAK3150
TYK2120

Experimental Protocols

Protocol 1: Sonogashira Coupling of (R)-tert-Butyl but-3-yn-2-ylcarbamate with 2-chloro-5-fluoropyrimidine to synthesize BGC-101-Boc

This protocol describes the palladium and copper co-catalyzed Sonogashira cross-coupling of (R)-tert-butyl but-3-yn-2-ylcarbamate with 2-chloro-5-fluoropyrimidine.

Materials:

  • (R)-tert-Butyl but-3-yn-2-ylcarbamate (1.0 eq)

  • 2-chloro-5-fluoropyrimidine (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA), anhydrous (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 2-chloro-5-fluoropyrimidine (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA, 3.0 eq) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

  • Add a solution of (R)-tert-butyl but-3-yn-2-ylcarbamate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the Boc-protected product, BGC-101-Boc .

Protocol 2: Boc-Deprotection of BGC-101-Boc to Yield BGC-101

This protocol describes the acidic removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final drug candidate, BGC-101 .

Materials:

  • BGC-101-Boc (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve BGC-101-Boc (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final compound, BGC-101 .

Visualizations

Experimental Workflow

G cluster_protocol1 Protocol 1: Sonogashira Coupling cluster_protocol2 Protocol 2: Boc Deprotection start1 Reactants: (R)-tert-Butyl but-3-yn-2-ylcarbamate, 2-chloro-5-fluoropyrimidine reaction1 Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA, THF) start1->reaction1 workup1 Aqueous Workup (NH₄Cl, Ethyl Acetate) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Product: BGC-101-Boc purification1->product1 start2 Starting Material: BGC-101-Boc product1->start2 reaction2 Acidic Deprotection (TFA, DCM) start2->reaction2 workup2 Neutralization & Workup (NaHCO₃, DCM) reaction2->workup2 product2 Final Product: BGC-101 workup2->product2

Caption: Synthetic workflow for the preparation of BGC-101.

Janus Kinase (JAK) Signaling Pathway

Caption: Inhibition of the JAK-STAT signaling pathway by BGC-101.

Application Notes and Protocols: Functionalization of Biomolecules with tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing tert-Butyl but-3-yn-2-ylcarbamate for the functionalization of biomolecules. This reagent is a valuable tool for introducing a terminal alkyne group onto proteins, peptides, nucleic acids, and other biomolecules. The incorporated alkyne can then be used for subsequent conjugation to other molecules, such as reporter labels (fluorophores, biotin), polyethylene glycol (PEG), or therapeutic agents, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The tert-butoxycarbonyl (Boc) protecting group on the carbamate allows for stable handling and can be removed under acidic conditions if further modification at that site is desired.

Core Applications

  • Drug Development: Conjugation of small molecule drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs).

  • Proteomics: Labeling of proteins for visualization, tracking, and interaction studies.[1]

  • Glycobiology: Modification of carbohydrates to investigate their roles in cellular processes.[1]

  • Nucleic Acid Research: Labeling of DNA and RNA for diagnostic and therapeutic applications.[1]

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance Not specified, likely a solid or oil
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Reactive Group Terminal Alkyne (-C≡CH)
Protective Group tert-Butoxycarbonyl (Boc)

Experimental Workflows

The general workflow for bioconjugation using this compound involves a two-step process. First, the biomolecule of interest is functionalized with the alkyne-containing reagent. Second, the alkyne-modified biomolecule is conjugated to an azide-containing molecule of interest via CuAAC click chemistry.

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: CuAAC Click Chemistry A Biomolecule (e.g., Protein with primary amines) D Reaction A->D B This compound B->D C Activation Reagents (e.g., EDC, Sulfo-NHS) C->D E Purification of Alkyne-Modified Biomolecule D->E F Alkyne-Modified Biomolecule E->F I Click Reaction F->I G Azide-Containing Molecule G->I H Cu(I) Catalyst (CuSO4, Ligand, Reducing Agent) H->I J Purification of Bioconjugate I->J K Characterization (MS, HPLC, SDS-PAGE) J->K

Fig. 1: Two-step bioconjugation workflow.

Experimental Protocols

The following protocols are adapted from established procedures for similar alkyne-containing reagents and provide a starting point for optimization.

Protocol 1: Functionalization of a Protein with this compound

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use (e.g., 10 mg/mL).[2]

    • Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.[2]

    • Dissolve this compound in DMSO or DMF to a desired stock concentration (e.g., 100 mM).

  • Activation of Carbamate (if necessary for targeting carboxyl groups):

    • Note: This step is for activating the carbamate. For direct reaction with activated esters on a protein, this step can be skipped. For activating a carboxyl group on the biomolecule to react with the amine of a deprotected version of the title compound, the following can be adapted. In a microcentrifuge tube, add a 10-50 fold molar excess of the biomolecule's carboxyl groups to the deprotected amine.[2]

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS over the carboxyl groups.[2]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]

  • Amine Coupling:

    • For modifying protein amines, a common approach is to first activate the protein's carboxyl groups and then react with an amine-containing linker. However, as the title compound is a carbamate, a more direct approach would be to react it with a protein that has been functionalized with an NHS-ester. Alternatively, the Boc group could be removed to reveal a primary amine which could then be reacted with an activated carboxyl group on the protein.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified biomolecule to an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).[3]

  • Ligand stock solution (e.g., 200 mM THPTA in water).[3]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh).[3]

  • DMSO or other suitable organic solvent

Procedure:

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[1] For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.[1]

    • Let the mixture stand for a few minutes to form the Cu(I)-ligand complex.[1]

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified biomolecule.

    • Add the azide-containing molecule to the biomolecule solution. A molar excess of the azide (e.g., 10-50 fold) is typically used.[1] The final concentration of any organic solvent like DMSO should be kept below 10% (v/v) to minimize protein denaturation.[1]

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]

    • Incubate the reaction at room temperature for 30-60 minutes.[3] Protect the reaction from light.[4]

  • Purification and Analysis:

    • Purify the bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents.

    • Characterize the final product by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm conjugation and purity.[1]

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Alkyne-Modified Biomolecule E Combine Biomolecule and Azide A->E B Azide-Containing Molecule B->E C CuSO4/Ligand Solution F Add Catalyst Premix C->F D Sodium Ascorbate Solution (Fresh) G Initiate with Sodium Ascorbate D->G E->F F->G H Incubate at RT G->H I Purify Bioconjugate (e.g., SEC) H->I J Characterize (MS, HPLC, SDS-PAGE) I->J

Fig. 2: Workflow for CuAAC click chemistry.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency in Step 1 Inefficient activation of carboxyl groups.Ensure EDC and Sulfo-NHS are fresh and handled in anhydrous conditions. Optimize the pH of the activation buffer (pH 4.5-6.0).[2]
Hydrolysis of the NHS-ester.Perform the amine coupling step immediately after activation. Ensure the pH for coupling is optimal (7.2-7.5).[2]
Inaccessible amine groups on the protein.Denature the protein slightly (if its function will not be compromised) or use a longer linker.[2]
Low Yield in CuAAC Reaction Oxidation of Cu(I) to Cu(II).Use freshly prepared sodium ascorbate. Ensure a slight excess of the reducing agent. Use a stabilizing ligand like THPTA.[2]
Inactive catalyst.Prepare the catalyst solution fresh.
Steric hindrance.Increase reaction time and/or temperature (if the biomolecule is stable).[2]
Protein Precipitation High concentration of organic co-solvent.Reduce the amount of organic solvent or use a more water-soluble ligand like THPTA.[2]
Copper-induced aggregation.Use a copper chelating ligand. Purify the conjugate promptly after the reaction.[2]

Safety and Handling

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

  • Store the reagent at 4°C under an inert atmosphere.[5]

References

Application Notes and Protocols for Peptide Modification Using tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the use of (S)-tert-butyl but-3-yn-2-ylcarbamate in peptide modification. This reagent serves as a valuable building block for introducing a terminal alkyne functionality onto the N-terminus of a peptide, enabling subsequent derivatization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The protocols outlined below cover the synthesis of the alkyne-containing carbamate, its conjugation to a peptide, and the final "click" reaction to attach a molecule of interest.

Physicochemical Properties of (S)-tert-Butyl but-3-yn-2-ylcarbamate

PropertyValue
CAS Number 118080-79-8
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance Not specified, likely a solid or oil
Storage 4°C

Experimental Protocols

This section details the necessary experimental procedures, from the synthesis of the key reagent to the final peptide modification.

Protocol 1: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate

This protocol is adapted from standard procedures for the Boc protection of chiral propargylamines. It involves the reaction of commercially available (S)-but-3-yn-2-amine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-but-3-yn-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (S)-but-3-yn-2-amine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent.

  • Slowly add the Boc₂O solution to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-tert-butyl but-3-yn-2-ylcarbamate.

Protocol 2: On-Resin N-Terminal Peptide Modification

This protocol describes the coupling of (S)-tert-butyl but-3-yn-2-ylcarbamate to the N-terminus of a peptide synthesized on a solid support (e.g., using Fmoc-based solid-phase peptide synthesis). This procedure assumes the final N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminus

  • (S)-tert-Butyl but-3-yn-2-ylcarbamate

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Wash the resin with DMF (3 x resin volume).

  • In a separate vial, prepare the activation solution:

    • Dissolve (S)-tert-butyl but-3-yn-2-ylcarbamate (3-5 eq) in DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 eq).

    • Add DIPEA (6-10 eq).

  • Add the activation solution to the swollen peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

  • Once the reaction is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the alkyne-modified peptide-resin under vacuum.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the alkyne-modified peptide (either on-resin or cleaved and purified) and an azide-containing molecule of interest.

Materials:

  • Alkyne-modified peptide (on-resin or in solution)

  • Azide-containing molecule (e.g., fluorescent dye, biotin, small molecule drug)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (optional but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: A mixture of water and a co-solvent like t-butanol, DMSO, or DMF.

  • Base (for on-resin): DIPEA

On-Resin CuAAC Procedure:

  • Swell the alkyne-modified peptide-resin in DMF.

  • In a separate vial, prepare the "click" cocktail:

    • Dissolve the azide-containing molecule (5-10 eq) in a DMF/water mixture.

    • Add CuSO₄·5H₂O (0.5-1 eq).

    • Add sodium ascorbate (2-5 eq).

    • Add THPTA (1-2 eq) if used.

    • Add DIPEA (5-10 eq).

  • Add the "click" cocktail to the resin.

  • Agitate the mixture at room temperature for 4-24 hours.

  • Wash the resin extensively with DMF, water, and DCM.

  • The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Solution-Phase CuAAC Procedure:

  • Dissolve the purified alkyne-modified peptide in a degassed solvent mixture (e.g., water/t-butanol).

  • Add the azide-containing molecule (1.5-3 eq).

  • Prepare a fresh catalyst premix by combining CuSO₄ and a ligand like THPTA in a 1:5 molar ratio in water.

  • Add the catalyst premix to the peptide/azide mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, purify the triazole-linked peptide conjugate by preparative HPLC.

Quantitative Data Summary

The efficiency of CuAAC reactions on peptides is generally high, often exceeding 90% conversion. The tables below summarize typical reaction conditions and reported yields for peptide modifications via CuAAC.

Table 1: On-Resin CuAAC Reaction Conditions and Yields

Peptide SequenceAlkyne/Azide PartnerCatalyst SystemSolventTime (h)Conversion/Yield (%)
Model Peptide-AlkyneAzido-PEGCuSO₄, Sodium Ascorbate, DIPEADMF12>95%
H₂N-Gly-Pro-Tyr(Alkyne)-NH₂Azido-sugarCuI, DIPEADMF4~90%
Resin-bound Alkyne PeptideAzido-fluorophoreCuSO₄, Sodium Ascorbate, THPTADMF/H₂O6>98%

Table 2: Solution-Phase CuAAC Reaction Conditions and Yields

Peptide SequenceAlkyne/Azide PartnerCatalyst SystemSolventTime (h)Yield (%)
Alkyne-labeled PeptideAzido-biotinCuSO₄, Sodium Ascorbate, TBTAt-BuOH/H₂O285-95%
Propargylglycine-PeptideAzidoacetic acidCu(I) wireDMF5100%[1]
Alkyne-PeptideAzide-PolymerCuSO₄, Sodium AscorbateDMF (Microwave)0.2543%

Visualized Workflows

The following diagrams illustrate the key experimental processes described in these application notes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Boc Protection cluster_purification Purification cluster_product Final Product amine (S)-but-3-yn-2-amine reaction Reaction in DCM/THF with base amine->reaction boc2o Boc₂O boc2o->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography product (S)-tert-Butyl but-3-yn-2-ylcarbamate chromatography->product

Caption: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Peptide_Modification_Workflow start Peptide-Resin (Free N-terminus) swell Swell Resin in DMF start->swell couple Couple to Peptide-Resin swell->couple activate Prepare Activation Solution: - (S)-tert-Butyl but-3-yn-2-ylcarbamate - Coupling Reagent (e.g., HATU) - Base (DIPEA) activate->couple wash Wash Resin (DMF, DCM, MeOH) couple->wash dry Dry Resin wash->dry product Alkyne-Modified Peptide-Resin dry->product

Caption: On-Resin N-Terminal Peptide Modification Workflow.

CuAAC_Workflow cluster_inputs Reactants cluster_catalyst Catalyst System peptide Alkyne-Modified Peptide (On-Resin or Solution) click CuAAC 'Click' Reaction peptide->click azide Azide-Containing Molecule azide->click catalyst CuSO₄·5H₂O Sodium Ascorbate Ligand (optional) catalyst->click purify Purification (Washing for on-resin, HPLC for solution) click->purify final Triazole-Linked Peptide Conjugate purify->final

Caption: General Workflow for CuAAC "Click" Chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of tert-butyl but-3-yn-2-ylcarbamate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low to No Product Formation - Ineffective base for deprotonation of the secondary amine.- Low reactivity of the amine.- Decomposition of di-tert-butyl dicarbonate ((Boc)₂O).- Poor quality of starting amine (3-butyn-2-amine).- Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).- Increase the reaction temperature to 40-50°C to enhance the reaction rate.[1]- Ensure the (Boc)₂O is fresh and has been stored properly; it can decompose over time.[2]- Use freshly distilled 3-butyn-2-amine.
2. Presence of a Significant Amount of Unreacted 3-butyn-2-amine - Insufficient (Boc)₂O.- Short reaction time.- Inadequate mixing.- Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure vigorous stirring, especially in biphasic systems.
3. Formation of a White Precipitate (Urea derivative) - Presence of moisture leading to the hydrolysis of (Boc)₂O to tert-butanol and CO₂, which can react with the amine to form an unstable carbamic acid that can lead to urea formation upon reaction with another amine molecule.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use.
4. Product is an Oil and Difficult to Purify - Presence of tert-butanol as a byproduct.- Residual base (e.g., triethylamine).- After the reaction, perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.[2]- Utilize silica gel column chromatography for purification. A gradient elution from hexane to ethyl acetate/hexane is often effective.
5. Inconsistent Yields - Variability in the quality of reagents.- Inconsistent reaction temperature.- Variations in workup procedure.- Standardize the source and quality of all reagents.- Use a temperature-controlled reaction vessel (e.g., an oil bath).- Follow a consistent and well-documented workup protocol for each reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Boc protection of 3-butyn-2-amine?

A1: For secondary amines like 3-butyn-2-amine, a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. These bases are strong enough to facilitate the reaction but are non-nucleophilic, thus avoiding competition with the substrate for the (Boc)₂O. Inorganic bases like sodium bicarbonate can also be used, particularly in biphasic systems, but may require longer reaction times.

Q2: Which solvent is most suitable for this reaction?

A2: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective solvents for this reaction, as they are inert and readily dissolve both the amine and (Boc)₂O.[3] Using a co-solvent system, such as water/acetone, can also be effective and may facilitate easier workup.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting amine is typically more polar than the Boc-protected product. A stain such as ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the product will not stain with ninhydrin. Alternatively, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.

Q4: Are there any known side reactions involving the alkyne group?

A4: Under the standard mild basic or neutral conditions of a Boc protection, the terminal alkyne of 3-butyn-2-amine is generally stable and unreactive. However, exposure to strong bases or certain transition metals could potentially lead to side reactions such as isomerization or coupling. It is therefore important to use the recommended reaction conditions.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR (CDCl₃): δ ~4.5-5.0 (br s, 1H, NH), ~4.2-4.6 (m, 1H, CH-N), ~2.2 (d, 1H, C≡CH), ~1.45 (s, 9H, C(CH₃)₃), ~1.3 (d, 3H, CH-CH₃).

  • ¹³C NMR (CDCl₃): δ ~155 (C=O), ~83 (quaternary C of alkyne), ~79 (t-butyl quaternary C), ~72 (terminal CH of alkyne), ~45 (CH-N), ~28 (C(CH₃)₃), ~20 (CH-CH₃).

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound. This data is based on general principles of Boc protection reactions and is intended to guide optimization efforts.

Table 1: Effect of Base on Reaction Yield

Base Equivalents Solvent Temperature (°C) Time (h) Approximate Yield (%)
Triethylamine (TEA)1.5DCM25485-95
Sodium Bicarbonate2.0DCM/H₂O251270-80
None-DCM2524<10

Table 2: Effect of Solvent on Reaction Yield

Base Solvent Temperature (°C) Time (h) Approximate Yield (%)
TriethylamineDichloromethane (DCM)25485-95
TriethylamineTetrahydrofuran (THF)25480-90
TriethylamineAcetonitrile (ACN)25675-85

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a solution of 3-butyn-2-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-butyn-2-amine and TEA in DCM cool Cool to 0°C start->cool add_boc Add (Boc)₂O solution dropwise cool->add_boc react Stir at RT for 4-6h add_boc->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield? check_boc Is (Boc)₂O fresh? start->check_boc Yes check_amine Is amine pure? start->check_amine Yes check_base Is base appropriate? start->check_base Yes temp Increase temperature? check_boc->temp No check_amine->temp No check_base->temp No time Increase reaction time? temp->time moisture Anhydrous conditions? time->moisture acid_wash Acid wash to remove base? moisture->acid_wash chromatography Optimize chromatography? acid_wash->chromatography solution Improved Yield chromatography->solution

References

Technical Support Center: Troubleshooting Click Reactions with tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with a specific focus on troubleshooting the low reactivity of tert-Butyl but-3-yn-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide

Low or no yield in a click reaction can be frustrating. This section provides a systematic approach to identifying and addressing the potential causes.

Q1: My click reaction with this compound has a low yield. Where do I start troubleshooting?

A low yield can stem from several factors. Systematically evaluating each component of the reaction is the most effective way to identify the issue. Start by considering the following key areas:

  • Catalyst System Integrity: The Cu(I) catalyst is the heart of the click reaction and is highly susceptible to oxidation.

  • Reagent Quality and Stoichiometry: The purity and concentration of your

Technical Support Center: Copper-Catalyzed Cycloadditions with Boc-Protected Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate and resolve common side reactions and experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]a. Use a Freshly Prepared Reducing Agent: Prepare your sodium ascorbate solution immediately before use, as it can oxidize over time.[1] b. Degas Solvents: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through your solvents.[1] c. Work Under an Inert Atmosphere: For sensitive reactions, performing the experiment in a glovebox provides the best protection against oxygen.[1] At a minimum, capping the reaction vessel is recommended.[1] d. Employ a Stabilizing Ligand: Use a nitrogen-based ligand like Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions to stabilize the Cu(I) catalyst.[1][2] A 5:1 ligand-to-copper ratio is often recommended, especially for bioconjugation.[1]
2. Poor Reagent Quality: Impurities in the Boc-protected alkyne or the azide can inhibit the reaction.a. Verify Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). b. Purify Reagents: If necessary, purify your starting materials before the reaction.
3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can reduce efficiency.[1]a. Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the azide or alkyne can be beneficial. b. Solvent Choice: For reactants with poor solubility, consider using a co-solvent system such as DMSO/water or tBuOH/water.[2] c. pH Control: The CuAAC reaction is generally robust between pH 4 and 12.[3] However, for Boc-protected alkynes, acidic conditions should be avoided to prevent deprotection. Buffers like phosphate or HEPES are compatible, while Tris buffer should be avoided as it can chelate copper.
Formation of a Diacetylene Byproduct (Homocoupling) 1. Oxidative Homocoupling (Glaser Coupling): This is the most common side reaction for terminal alkynes, promoted by oxygen and an insufficient concentration of the reducing agent.[1]a. Minimize Oxygen Exposure: Thoroughly degas all solutions and maintain an inert atmosphere during the reaction.[1] b. Ensure Sufficient Reducing Agent: Use an adequate concentration of sodium ascorbate throughout the reaction.[1]
Evidence of Boc Deprotection 1. Acidic Conditions: The Boc group is highly sensitive to acid and can be cleaved, leading to the unprotected amine.[2]a. Avoid Acidic Workup: Do not use acidic conditions during the reaction workup.[2] b. Check pH of Reaction Mixture: Ensure the pH of your reaction is not acidic. Some reagents or starting materials could be acidic. c. Alternative Deprotection: If deprotection is desired, it is best performed as a separate step after the cycloaddition using standard protocols (e.g., trifluoroacetic acid in dichloromethane).[2]
2. Copper-Induced Fragmentation (for specific structures): Tertiary propargyl carbamates are known to be unstable in the presence of copper and can fragment.[4]a. Avoid Tertiary Propargyl Carbamates: If possible, use primary or secondary propargyl carbamates, which are less prone to this side reaction.[4]
Formation of a Precipitate 1. Insolubility of Reagents or Product: One of the starting materials or the triazole product may not be soluble in the chosen solvent.a. Use a Co-solvent: Employ a co-solvent like DMSO or DMF to improve solubility. b. Gentle Warming: Cautiously warm the reaction mixture to aid dissolution, but be mindful of the thermal stability of your reactants.
2. Copper Acetylide Precipitation: Some alkynes can form insoluble precipitates with copper(I).a. Use a Stabilizing Ligand: A ligand like THPTA or TBTA should be pre-mixed with the copper source before adding the alkyne to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group stable under standard CuAAC conditions?

A1: Yes, the tert-butyloxycarbonyl (Boc) group is generally stable under the neutral or slightly basic conditions of a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[2] However, it is sensitive to acidic conditions.[2] Therefore, it is crucial to avoid any acidic reagents or buffers during the reaction and workup to prevent premature deprotection.

Q2: What is the most common side reaction when using a Boc-protected alkyne in a CuAAC reaction?

A2: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, also known as Glaser coupling.[1] This reaction forms a diacetylene byproduct and is promoted by the presence of oxygen and an insufficient amount of the reducing agent (e.g., sodium ascorbate).[1] To minimize this, it is essential to degas all solvents and work under an inert atmosphere.[1]

Q3: Can the copper catalyst itself cause deprotection of the Boc group?

A3: While standard Cu(I) catalysts used in CuAAC under neutral or basic conditions are not known to cleave the Boc group, there is evidence that Cu(II) salts like Cu(OTf)₂ can catalyze the de-tert-butylation of N,N-disubstituted amides under certain conditions.[5] However, these conditions are not typical for CuAAC. A more relevant concern for certain structures is the copper-induced fragmentation of tertiary propargyl carbamates.[4]

Q4: My reaction is not working. What are the first things I should check?

A4: If your CuAAC reaction is giving a low yield or not proceeding at all, consider the following:

  • Catalyst Inactivation: The Cu(I) catalyst may have been oxidized. Ensure you are using a freshly prepared solution of your reducing agent (e.g., sodium ascorbate) and have taken measures to exclude oxygen.[1]

  • Reagent Purity: Impurities in your Boc-protected alkyne or azide can inhibit the reaction. Verify the purity of your starting materials.

  • Ligand Issues: The choice and concentration of the stabilizing ligand are critical. Ensure you are using an appropriate ligand for your solvent system (e.g., THPTA for aqueous, TBTA for organic) at a suitable concentration, often a 5:1 ratio to copper.[1]

  • Solubility: Your reactants may not be fully dissolved. Consider using a co-solvent like DMSO or DMF.

Q5: How can I purify my Boc-protected triazole product?

A5: For small molecules, purification can often be achieved through standard techniques like column chromatography on silica gel, extraction, or filtration.[1] To remove residual copper, you can wash the reaction mixture with an aqueous solution of a chelating agent like EDTA.[6]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Boc-Protected Alkyne in an Aqueous System

This protocol is suitable for bioconjugation or when using water-soluble reactants.

Materials:

  • Boc-protected alkyne

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, and a co-solvent if needed (e.g., DMSO, tBuOH)

Stock Solutions:

  • Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA Ligand Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate Solution (100 mM): Prepare this solution fresh before each reaction. Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water.

Reaction Procedure:

  • In a reaction vial, dissolve the Boc-protected alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of tBuOH/H₂O or DMSO/H₂O).

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the THPTA solution followed by the CuSO₄ solution to achieve a 5:1 ligand-to-copper ratio. Vortex briefly and let it stand for 2-3 minutes.

  • Add the catalyst premix to the reaction vial.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

Protocol 2: CuAAC in an Organic Solvent (e.g., DMF)

This protocol is recommended for reactants with poor solubility in aqueous media.[2]

Materials:

  • Boc-protected alkyne

  • Azide-containing molecule

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Reaction Procedure:

  • To a solution of the Boc-protected alkyne (1.0 equivalent) and the azide (1.0 - 1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Add CuI (1-10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove DMF and salts.

Visualizing Workflows and Reactions

Troubleshooting_Workflow cluster_start Start cluster_check1 Catalyst Integrity cluster_check2 Side Reactions cluster_check3 Reaction Conditions cluster_end Resolution start Low or No Product check_catalyst Is the Cu(I) catalyst active? start->check_catalyst solution_catalyst Use fresh sodium ascorbate. Degas solvents. Use a stabilizing ligand (THPTA/TBTA). check_catalyst->solution_catalyst No check_side_reactions Are there unexpected byproducts? check_catalyst->check_side_reactions Yes solution_catalyst->check_side_reactions identify_byproduct Identify byproduct (e.g., diacetylene). check_side_reactions->identify_byproduct Yes check_boc Is there Boc deprotection? check_side_reactions->check_boc No solution_homocoupling Minimize O2 (degas, inert atm). Ensure sufficient reducing agent. identify_byproduct->solution_homocoupling end Successful Reaction solution_homocoupling->end solution_boc Check pH (avoid acid). Avoid tertiary propargyl carbamates. check_boc->solution_boc Yes check_conditions Are reaction conditions optimal? check_boc->check_conditions No solution_boc->end solution_conditions Verify reagent purity. Optimize stoichiometry and solvent. check_conditions->solution_conditions No check_conditions->end Yes solution_conditions->end

Caption: Troubleshooting workflow for CuAAC reactions with Boc-protected alkynes.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side1 Side Reaction 1: Oxidative Homocoupling cluster_side2 Side Reaction 2: Boc Deprotection start Boc-Alkyne + Azide product 1,4-Disubstituted Triazole start->product Cu(I), Ligand, Reducing Agent alkyne 2 x Boc-Alkyne dimer Diacetylene Byproduct alkyne->dimer O2, Insufficient Reducing Agent boc_alkyne Boc-Alkyne unprotected_alkyne Unprotected Alkyne boc_alkyne->unprotected_alkyne Acidic Conditions

Caption: Main and side reaction pathways for Boc-protected alkynes in CuAAC.

References

Preventing t-butylation side products during Boc deprotection of alkyne derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of t-butylation side products during the Boc deprotection of alkyne-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of t-butylation during Boc deprotection?

A1: The primary cause of t-butylation side reactions is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This occurs when the tert-butoxycarbonyl (Boc) protecting group is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This carbocation is a potent electrophile and can be "trapped" by nucleophiles. While the desired reaction is the deprotection of the amine, this reactive intermediate can also be captured by other nucleophilic functional groups present in the molecule, including the electron-rich triple bond of an alkyne, leading to undesired side products.[2]

Q2: Are alkynes particularly susceptible to t-butylation?

A2: Yes, the π-electron cloud of the alkyne triple bond is nucleophilic and can be attacked by the electrophilic tert-butyl cation. This can lead to the formation of a vinyl cation intermediate, which can then undergo further reactions to yield various t-butylated alkyne derivatives. While amino acid residues like tryptophan, methionine, and cysteine are well-documented as being susceptible to t-butylation, the alkyne functionality also presents a potential site for this unwanted side reaction.[1][5]

Q3: What are "scavengers" and how do they prevent t-butylation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][6] These are nucleophilic compounds that react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thereby preventing unwanted side reactions like t-butylation.[6] Common scavengers include silanes (like triisopropylsilane or triethylsilane), thiols (like ethanedithiol), and aromatic compounds (like anisole or thioanisole).[1][7][8]

Q4: Can I use standard scavenger cocktails developed for peptide synthesis for my alkyne derivative?

A4: Standard scavenger cocktails used in peptide synthesis, such as TFA/triisopropylsilane (TIS)/H₂O, can be a good starting point.[1][7] However, the optimal choice and concentration of scavenger may depend on the specific structure of your alkyne derivative and the presence of other sensitive functional groups. It is advisable to perform small-scale test reactions to determine the most effective scavenger or scavenger cocktail for your specific substrate.

Q5: Are there alternative deprotection methods that avoid the formation of the t-butyl cation?

A5: Yes, several milder deprotection methods can be employed to minimize or avoid the formation of the t-butyl cation. These include using weaker acids, different solvent systems, or non-acidic methods. For instance, methods using oxalyl chloride in methanol or cerium(III) chloride heptahydrate with sodium iodide have been reported for selective Boc deprotection under milder conditions.[9][10] Thermal deprotection is another possibility, though it may not be suitable for all substrates.[11]

Troubleshooting Guide

Issue: My reaction mixture shows a significant amount of a side product with a mass increase of +56 Da after Boc deprotection of my alkyne-containing compound.

This mass increase is a strong indication of t-butylation. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Suggested Solution
Insufficient Scavenging The concentration or reactivity of the scavenger is not sufficient to trap all the generated tert-butyl cations.
1. Increase Scavenger Concentration: Increase the amount of the scavenger (e.g., TIS, TES) in the reaction mixture. A common starting point is 2.5-5% (v/v) of TIS.[12]
2. Use a Scavenger Cocktail: A mixture of scavengers can be more effective. A widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] For more complex molecules, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]
Reaction Conditions are too Harsh High concentrations of strong acid or elevated temperatures can promote the formation of the tert-butyl cation and subsequent side reactions.
1. Lower the TFA Concentration: Perform the reaction with a lower concentration of TFA in a solvent like dichloromethane (DCM).[11]
2. Control the Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the side reaction.[11]
Inherent Substrate Reactivity The electronic properties of your specific alkyne derivative may make it highly susceptible to electrophilic attack.
1. Switch to a Milder Deprotection Method: Consider using alternative deprotection reagents that are less likely to generate a free tert-butyl cation. Examples include 4M HCl in dioxane, which can sometimes be a stronger but cleaner alternative, or non-acidic methods if compatible with your molecule.[1][9]
2. Modify the Synthetic Strategy: If possible, consider introducing the alkyne functionality at a later stage in the synthesis, after the Boc deprotection step.

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavengers in preventing t-butylation of a model peptide containing a cysteine residue, which is also highly susceptible to this side reaction. While this data is for a peptide, it provides a useful reference for the relative effectiveness of common scavengers.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% TIS / 2.5% H₂O95%5%
95% TFA / 5% Thioanisole91%9%
95% TFA / 5% EDT88%12%

This data is illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and a Scavenger
  • Preparation: Dissolve the Boc-protected alkyne derivative (1.0 equiv.) in dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[12]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][13]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by chromatography.[12]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane
  • Preparation: Suspend or dissolve the Boc-protected alkyne derivative (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Work-up: Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized and purified.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

T_Butylation_Side_Reaction cluster_1 t-Butylation Side Reaction tBu_Cation t-Bu+ Alkyne R-C≡C-R' tBu_Cation->Alkyne Electrophilic Attack Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapping Side_Product t-Butyl-Alkyne Adduct Alkyne->Side_Product Trapped_Cation [Scavenger-t-Bu]+ Scavenger->Trapped_Cation

Caption: Competing pathways for the tert-butyl cation.

Troubleshooting_Workflow Start t-Butylation Observed (+56 Da Side Product) Decision1 Are you using a scavenger? Start->Decision1 Add_Scavenger Add Scavenger (e.g., TIS) Decision1->Add_Scavenger No Increase_Scavenger Increase Scavenger Conc. or Use a Cocktail Decision1->Increase_Scavenger Yes Decision2 Side product still present? Add_Scavenger->Decision2 Increase_Scavenger->Decision2 Milder_Conditions Use Milder Conditions (↓ Temp, ↓ [TFA]) Decision2->Milder_Conditions Yes End Problem Resolved Decision2->End No Decision3 Side product still present? Milder_Conditions->Decision3 Alternative_Method Use Alternative Deprotection Method (e.g., HCl/dioxane) Decision3->Alternative_Method Yes Decision3->End No Alternative_Method->End

Caption: Troubleshooting workflow for t-butylation.

References

Technical Support Center: Optimizing CuAAC Reactions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and optimized protocols for challenging sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with a bulky azide/alkyne is giving a low yield. What are the most common causes?

A1: Low yields with sterically hindered substrates in CuAAC reactions are often due to a few key factors:

  • Reduced Reaction Rate: The bulky nature of the substrates can physically impede the approach of the azide and alkyne to the copper catalyst, slowing down the reaction significantly.[1]

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, especially during longer reaction times required for hindered substrates.[2]

  • Suboptimal Reaction Conditions: Standard CuAAC conditions may not be sufficient to overcome the activation energy barrier for bulky substrates. Incorrect stoichiometry, temperature, or solvent can all contribute to low yields.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction. A ligand that is too bulky itself or does not sufficiently activate the copper for hindered substrates can lead to poor results.

Q2: How can I increase the yield of my CuAAC reaction with sterically hindered substrates?

A2: To improve the yield, a systematic optimization of the reaction conditions is recommended:

  • Increase Reaction Time and Temperature: Sterically hindered reactions often require more energy and time to proceed to completion. Increasing the temperature and extending the reaction time can be highly effective.[1][3]

  • Optimize Catalyst and Ligand Concentrations: Increasing the concentration of the copper catalyst and the stabilizing ligand can enhance the reaction rate. A higher catalyst loading ensures that a sufficient amount of active catalyst is available to overcome the steric barriers.

  • Screen Different Ligands: The choice of ligand is critical. For sterically demanding substrates, consider ligands known to form highly active catalysts. Water-soluble ligands like THPTA are often a good starting point for bioconjugation.[1][3]

  • Solvent Optimization: The use of co-solvents, such as DMSO, can help to solubilize bulky substrates and may also have a beneficial effect on the reaction rate by improving conformational dynamics.[1][3]

Q3: Which copper source is best for difficult CuAAC reactions?

A3: For most applications, especially in a biological context, the in situ reduction of a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate is the most convenient and effective method.[4] This approach avoids handling potentially unstable Cu(I) salts. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.

Q4: What is the recommended order of addition for the reagents?

A4: To prevent precipitation and ensure the formation of the active catalyst complex, the following order of addition is recommended:

  • Mix the CuSO₄ solution with the ligand solution.

  • Add this mixture to a solution containing the azide and alkyne substrates.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when working with sterically hindered substrates in CuAAC reactions.

Low or No Product Formation

Troubleshooting_Low_Yield start Low or No Product check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal for Hindered Substrates? start->check_conditions check_substrates Are there Substrate-Specific Issues? start->check_substrates solution_catalyst Troubleshoot Catalyst: - Use fresh sodium ascorbate - Degas solvents - Increase ligand:copper ratio (e.g., 5:1) check_catalyst->solution_catalyst solution_conditions Optimize Conditions: - Increase temperature (e.g., 37-50°C) - Increase reaction time (e.g., 12-24 h) - Add co-solvent (e.g., 10-50% DMSO) check_conditions->solution_conditions solution_substrates Address Substrate Issues: - Increase catalyst/ligand concentration - Screen different ligands - Check for copper-coordinating groups on substrates check_substrates->solution_substrates end_goal Improved Yield solution_catalyst->end_goal solution_conditions->end_goal solution_substrates->end_goal

Optimization of Reaction Conditions: Data Summary

The following tables provide a summary of key parameters that can be optimized for CuAAC reactions with sterically hindered substrates.

Table 1: Ligand and Copper Source Optimization

ParameterRecommendation for Hindered SubstratesRationale
Copper Source CuSO₄ with Sodium AscorbateConvenient in situ generation of Cu(I).[4]
Ligand THPTA (aqueous), TBTA (organic)Stabilizes Cu(I) and accelerates the reaction.
Ligand:Copper Ratio 5:1Protects the catalyst from oxidation and can improve reaction rates.[4]
Copper Concentration 50 µM to 500 µMHigher concentrations can overcome the slower reaction kinetics of hindered substrates.

Table 2: Reaction Parameter Optimization

ParameterRecommended RangeRationale
Temperature Room Temperature to 50°CIncreased temperature provides the necessary activation energy.[1][3]
Reaction Time 4 to 24 hoursAllows the slow reaction to proceed to completion.
Solvent Aqueous buffer with 10-50% DMSODMSO can improve the solubility of hydrophobic substrates and expose hindered reactive sites.[1][3]
Azide:Alkyne Ratio 1.1:1 to 2:1 (excess of one reagent)A slight excess of the less sterically hindered or more readily available reagent can drive the reaction forward.

Experimental Protocols

General Protocol for CuAAC with a Sterically Hindered Substrate

This protocol provides a starting point for the CuAAC reaction with a sterically hindered azide or alkyne. Optimization of the parameters outlined in the tables above may be necessary.

1. Preparation of Stock Solutions:

  • Azide Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

  • Alkyne Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.

  • Aminoguanidine (optional): Prepare a 100 mM stock solution in deionized water. This can be added to prevent side reactions with biomolecules.[4]

2. Reaction Setup (for a 500 µL final volume):

The following is an example reaction setup. The final concentrations should be optimized based on the specific substrates.

ReagentStock ConcentrationVolume to AddFinal Concentration
Azide Substrate10 mM10 µL200 µM
Alkyne Substrate10 mM10 µL200 µM
Buffer (e.g., Phosphate)-447.5 µL-
CuSO₄20 mM5 µL200 µM
THPTA50 mM20 µL2 mM
Sodium Ascorbate100 mM7.5 µL1.5 mM
Total Volume 500 µL

3. Reaction Procedure:

  • In a clean microcentrifuge tube, combine the azide and alkyne stock solutions with the buffer.

  • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Add the premixed catalyst solution to the tube containing the substrates and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for the determined reaction time (e.g., 12 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, HPLC).

Experimental_Workflow prep_azide prep_azide mix_substrates mix_substrates prep_alkyne prep_alkyne prep_cu prep_cu prep_ligand prep_ligand prep_asc prep_asc add_catalyst add_catalyst mix_substrates->add_catalyst initiate_reaction initiate_reaction add_catalyst->initiate_reaction premix_catalyst premix_catalyst premix_catalyst->add_catalyst incubate incubate initiate_reaction->incubate monitor monitor incubate->monitor

References

Common impurities in commercial tert-Butyl but-3-yn-2-ylcarbamate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl but-3-yn-2-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Residual but-3-yn-2-amine and di-tert-butyl dicarbonate (Boc anhydride) are common.

    • Reagents and Solvents: Solvents used during synthesis and purification, such as dichloromethane, ethyl acetate, hexane, and triethylamine, may be present. Tert-butanol is a common byproduct of the Boc protection reaction and can also be an impurity.

    • By-products: Formation of di-tert-butyl carbonate from the decomposition of Boc anhydride.

  • Degradation Products: These impurities form due to the decomposition of the final product.

    • Hydrolysis Products: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be hydrolyzed to yield but-3-yn-2-amine.[1][2] The carbamate linkage itself can also undergo hydrolysis.[1]

    • Moisture-Induced Degradation: The compound is potentially moisture-sensitive, which can lead to hydrolysis.[3]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities by comparing the integrals of impurity peaks to the product peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the number of components in a sample.

Troubleshooting Guides

Issue 1: My reaction with this compound is giving unexpected side products.

This could be due to the presence of reactive impurities in your starting material.

Potential Impurity Source Potential Interference Recommended Action
But-3-yn-2-amineIncomplete reaction or degradationThe free amine can react with electrophiles, leading to undesired by-products.Purify the starting material using column chromatography or recrystallization.
Di-tert-butyl dicarbonateUnreacted starting materialCan react with nucleophiles in your reaction mixture.Remove by aqueous workup or column chromatography.
Residual Solvents (e.g., Dichloromethane, Triethylamine)Synthesis/PurificationMay affect reaction kinetics or react with reagents.Remove under high vacuum or by co-evaporation with a suitable solvent.
WaterImproper storage/handlingCan hydrolyze the Boc group, especially under acidic conditions.Ensure the material is stored in a dry, inert atmosphere. Use anhydrous solvents for reactions.

Issue 2: I am observing the deprotection of the Boc group during my experiment.

The Boc protecting group is known to be labile under acidic conditions.[2][4][5]

  • Troubleshooting Steps:

    • Check the pH of your reaction mixture: Ensure that the reaction conditions are not acidic. If acidic reagents or by-products are present, consider using a non-acidic alternative or adding a non-nucleophilic base.

    • Solvent Choice: Avoid using protic acids as solvents or additives.

    • Purification Method: During purification (e.g., silica gel chromatography), prolonged exposure to silica gel, which can be slightly acidic, may cause some deprotection. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or perform the chromatography quickly.

Experimental Protocols

Protocol 1: General Purification of this compound by Column Chromatography

This protocol is a general guideline for the purification of this compound from common non-volatile impurities.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.

  • Loading: Carefully load the dried sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Process cluster_end Final Product crude_product Crude tert-Butyl but-3-yn-2-ylcarbamate dissolve Dissolve in DCM crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) adsorb->column collect Collect & Analyze Fractions (TLC) column->collect pure_product Pure tert-Butyl but-3-yn-2-ylcarbamate collect->pure_product logical_relationship cluster_product Commercial Product cluster_impurities Potential Impurities product This compound starting_materials Unreacted Starting Materials (but-3-yn-2-amine, Boc Anhydride) product->starting_materials from Synthesis solvents Residual Solvents (DCM, Toluene, etc.) product->solvents from Process byproducts Reaction By-products (tert-Butanol) product->byproducts from Synthesis degradation Degradation Products (Hydrolysis) product->degradation from Storage/Handling

References

Stability of tert-Butyl but-3-yn-2-ylcarbamate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl but-3-yn-2-ylcarbamate under various reaction conditions. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected deprotection of the Boc group during my reaction.

  • Question: I am observing the loss of the tert-butoxycarbonyl (Boc) protecting group in my reaction, even though I am not using strong acids. What could be the cause?

  • Answer: Several factors can lead to the unintended cleavage of the Boc group. The Boc group is known to be sensitive to acidic conditions.[1][2][3] Even seemingly mild reagents or reaction byproducts can lower the pH of your reaction mixture, leading to partial or complete deprotection. Additionally, prolonged heating at high temperatures can cause thermal cleavage of the Boc group.[4] Lewis acids used in some reactions can also facilitate Boc deprotection.[5] Review your reaction components for any potential acid sources or consider if the reaction temperature is too high.

Issue: My alkyne is not reacting as expected in a coupling reaction.

  • Question: I am trying to perform a Sonogashira coupling with this compound, but the reaction is sluggish or failing. Could the Boc group be interfering?

  • Answer: While the Boc group is generally stable under the basic conditions of a Sonogashira coupling, steric hindrance from the bulky tert-butyl group could potentially affect the accessibility of the alkyne for the palladium catalyst.[6] Ensure your catalytic system is active and that the reaction conditions are optimized. The choice of palladium source, ligand, and base can be critical for the success of the coupling reaction.[7]

Issue: I am seeing side products in my reaction involving the alkyne.

  • Question: Besides my desired product, I am observing unexpected side products related to the alkyne functionality. What could be happening?

  • Answer: The terminal alkyne is a reactive functional group. Under certain conditions, it can undergo side reactions such as dimerization (homocoupling), particularly in the presence of oxygen and copper catalysts used in Sonogashira reactions.[8] Ensure your reaction is performed under an inert atmosphere to minimize these side reactions.

Frequently Asked Questions (FAQs)

1. How stable is this compound to acidic conditions?

The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[9] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[1] The reaction proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[9] Therefore, this compound is considered unstable in the presence of strong acids. Even milder acidic conditions or prolonged exposure to acidic media should be avoided if the integrity of the Boc group is desired.[10]

2. What is the stability of this compound under basic conditions?

The Boc group is generally stable to a wide range of basic and nucleophilic conditions.[2] However, some studies have reported the cleavage of the Boc group under strong basic conditions, particularly with bases like sodium tert-butoxide.[11] The stability in basic media is significantly higher than in acidic media. For most applications, this compound can be considered stable under moderately basic conditions.

3. Can I heat my reaction containing this compound?

Thermolytic cleavage of the Boc group is possible at elevated temperatures.[4] The temperature required for thermal deprotection can vary depending on the solvent and the structure of the substrate. While some Boc-protected amines are stable at moderate temperatures, prolonged heating at temperatures above 85-90°C should be approached with caution to avoid unwanted deprotection.[4]

4. Is the alkyne functionality stable to the conditions used for Boc deprotection?

The terminal alkyne is generally stable to the acidic conditions typically used for Boc deprotection (e.g., TFA in dichloromethane). However, strong acids in combination with heat could potentially lead to side reactions of the alkyne.

5. How does the presence of a palladium catalyst affect the stability of the compound?

Palladium catalysts are commonly used for reactions involving alkynes, such as the Sonogashira coupling.[6][7] The Boc group is generally compatible with these conditions. However, it is important to select the appropriate ligand and reaction conditions to avoid any undesired side reactions.

Data Presentation

Table 1: General Stability of the Boc Protecting Group under Various Conditions

Condition CategoryReagent/ConditionStability of Boc GroupReference
Acidic Strong Acids (TFA, HCl)Unstable (cleaved)[1]
Lewis Acids (e.g., ZnBr₂, FeCl₃)Can be cleaved[5]
Aqueous Phosphoric AcidCan be cleaved[5]
Basic Strong Bases (e.g., NaOtBu)Potentially unstable[11]
Moderate Bases (e.g., K₂CO₃, Et₃N)Generally Stable[2]
Thermal High Temperatures (>100 °C)Unstable (cleaved)[4]
Reductive Catalytic Hydrogenation (e.g., H₂/Pd)Stable[2]
Oxidative Common Oxidizing AgentsGenerally Stable[10]
Palladium Catalysis Sonogashira Coupling ConditionsGenerally Stable[6][7]

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of a Boc-Protected Amine

This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid (TFA).

  • Reagents and Materials:

    • Boc-protected amine (e.g., this compound)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected amine in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

    • Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Visualizations

experimental_workflow cluster_start Start cluster_deprotection Deprotection Step cluster_workup Work-up cluster_end Product start Boc-protected amine in DCM add_tfa Add TFA at 0 °C start->add_tfa 1. stir Stir at room temperature add_tfa->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. concentrate1 Concentrate in vacuo monitor->concentrate1 4. dissolve Dissolve in organic solvent concentrate1->dissolve 5. wash_bicarb Wash with NaHCO₃ (aq) dissolve->wash_bicarb 6. wash_brine Wash with brine wash_bicarb->wash_brine 7. dry Dry over Na₂SO₄ wash_brine->dry 8. concentrate2 Concentrate in vacuo dry->concentrate2 9. end Deprotected Amine concentrate2->end 10.

Caption: Workflow for acidic Boc deprotection.

stability_logic cluster_conditions Reaction Conditions cluster_outcome Stability Outcome compound This compound acid Strong Acid (e.g., TFA, HCl) compound->acid base Strong Base (e.g., NaOtBu) compound->base heat High Temperature compound->heat pd Palladium Catalyst compound->pd mild_base Mild Base (e.g., Et₃N) compound->mild_base unstable Unstable (Deprotection Likely) acid->unstable potentially_unstable Potentially Unstable base->potentially_unstable heat->unstable stable Generally Stable pd->stable mild_base->stable

Caption: Stability of the Boc group under different conditions.

References

How to avoid racemization during the synthesis of chiral tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of tert-butyl but-3-yn-2-ylcarbamate, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare chiral this compound?

A1: The most prevalent methods for the enantioselective synthesis of chiral propargylamines, including this compound, are:

  • Asymmetric A³ Coupling (Aldehyde-Alkyne-Amine): This is a one-pot, three-component reaction that is atom-economical. The use of a chiral catalyst, typically a copper or zinc salt with a chiral ligand, is essential to induce enantioselectivity.

  • Enantioselective Addition of Alkynes to Imines: This two-step approach involves the pre-formation of an imine from an aldehyde and an amine, followed by the asymmetric addition of a metal acetylide in the presence of a chiral catalyst.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization, the process of converting a single enantiomer into an equal mixture of both enantiomers, can occur at several critical stages of the synthesis:

  • During the main reaction: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to the loss of stereochemical integrity.

  • During aqueous work-up: Exposure of the chiral product to strongly acidic or basic aqueous solutions can cause racemization.

  • During purification: Standard silica gel chromatography can be problematic as the acidic nature of the silica can induce racemization of sensitive chiral amines.

Q3: How does the Boc (tert-butoxycarbonyl) protecting group help in minimizing racemization?

A3: The Boc protecting group plays a crucial role in minimizing racemization through several mechanisms:

  • Steric Hindrance: The bulky tert-butyl group can sterically shield the adjacent chiral center, hindering the approach of bases or other species that could abstract the stereogenic proton.

  • Electronic Effects: As a urethane-type protecting group, the Boc group's carbonyl moiety can delocalize the lone pair of electrons on the nitrogen atom, making the proton at the chiral center less acidic and therefore less susceptible to deprotonation-induced racemization.

Q4: What is the primary mechanism of racemization for chiral propargylamines?

A4: The primary mechanism of racemization for chiral propargylamines involves the deprotonation of the proton at the chiral carbon atom (the carbon attached to the nitrogen and the alkyne). This deprotonation forms a planar, achiral enamine or a related resonance-stabilized carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. This process is often catalyzed by acids or bases.

Troubleshooting Guides

Problem 1: Significant racemization of the final product is observed by chiral HPLC analysis.

Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Many enantioselective reactions are best performed at or below room temperature. Consider running trials at 0 °C or even lower.
Prolonged Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
Use of a Strong Base If a base is required, opt for a weaker, non-nucleophilic organic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine. Avoid strong bases like hydroxides or alkoxides if possible.
Inappropriate Solvent The choice of solvent can influence the stability of intermediates. Screen a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF, acetonitrile) to find the optimal medium that minimizes racemization while maintaining good reactivity.
Suboptimal Chiral Catalyst/Ligand The enantiomeric excess (e.e.) is highly dependent on the catalyst system. Experiment with different chiral ligands in combination with the metal salt (e.g., copper(I) iodide, copper(I) bromide). The choice of ligand can have a profound impact on stereoselectivity.

Problem 2: The product appears to be chirally pure after the reaction but racemizes during purification.

Possible Cause Suggested Solution
Acidic Silica Gel in Column Chromatography The acidic nature of standard silica gel is a common cause of racemization for acid-sensitive chiral amines.
- Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing 1-2% of a volatile amine like triethylamine to neutralize the acidic sites.
- Use an alternative stationary phase: Consider using neutral alumina or a deactivated silica gel for purification.
Acidic or Basic Additives in the Eluent The use of acidic or basic modifiers in the mobile phase can lead to on-column racemization.
- If possible, use a neutral eluent system. If modifiers are necessary, use them in the lowest effective concentration and consider neutralizing the collected fractions immediately.
High Temperatures During Solvent Removal Concentrating the product at elevated temperatures on a rotary evaporator can sometimes induce racemization.
- Remove the solvent under reduced pressure at a lower temperature (e.g., 30 °C).

Experimental Protocols

Representative Enantioselective Synthesis via A³ Coupling

This protocol is a generalized procedure based on common methods for the copper-catalyzed asymmetric A³ coupling reaction.

Materials:

  • Acetaldehyde (freshly distilled)

  • tert-Butyl carbamate

  • Propyne (or a suitable precursor)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., (R)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-2,2'-bipyridine-3,3'-dicarboxamide)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous toluene, followed by powdered 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl carbamate (1.2 equivalents).

  • Cool the mixture to 0 °C and add freshly distilled acetaldehyde (1.0 equivalent).

  • Introduce propyne gas (or a suitable precursor, 1.5 equivalents) into the reaction mixture.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on deactivated silica gel.

Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H.

Mobile Phase:

  • A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. A typical starting gradient could be 95:5 (n-hexane:isopropanol). The ratio can be optimized to achieve baseline separation.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the carbamate has a weak chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Flame-dried Schlenk Flask catalyst Add CuI and Chiral Ligand start->catalyst solvent Add Toluene and Molecular Sieves catalyst->solvent stir1 Stir for 30 min solvent->stir1 reagents Add tert-Butyl carbamate and Acetaldehyde stir1->reagents alkyne Introduce Propyne reagents->alkyne stir2 Stir and Monitor by TLC alkyne->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Chromatography on Deactivated Silica wash_dry->purify hplc Chiral HPLC Analysis purify->hplc

Figure 1. A generalized experimental workflow for the enantioselective synthesis of chiral this compound.

racemization_pathway r_enantiomer (R)-Enantiomer (Chiral) intermediate Planar Achiral Intermediate (e.g., Enamine/Carbanion) r_enantiomer->intermediate + Base - H+ s_enantiomer (S)-Enantiomer (Chiral) s_enantiomer->intermediate + Base - H+ intermediate->r_enantiomer + H+ intermediate->s_enantiomer + H+

Catalyst poisoning issues in click reactions involving sulfur-containing molecules and tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges when working with sulfur-containing molecules and sterically demanding alkynes like tert-Butyl but-3-yn-2-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is failing or showing low yield when I use a sulfur-containing molecule. What is the likely cause?

A1: The most probable cause is catalyst poisoning. Sulfur-containing functional groups, especially thiols, can strongly coordinate to the copper(I) catalyst. This interaction deactivates the catalyst, making it unavailable to facilitate the click reaction, leading to low or no product formation.

Q2: Are all sulfur-containing molecules equally problematic?

A2: No, the extent of catalyst poisoning can vary. Thiols (R-SH) are particularly potent catalyst poisons due to the high affinity of sulfur for copper. Other sulfur-containing groups might have a lesser effect, but it is always a possibility to consider.

Q3: I am using this compound and observing a slow or incomplete reaction. Could this alkyne be the issue?

A3: Yes, it's possible. This compound is a secondary alkyne with a bulky tert-butoxycarbonyl (Boc) protecting group. This steric hindrance around the alkyne can slow down the reaction rate compared to less hindered, terminal alkynes.[1][2][3] When combined with a sulfur-containing molecule that may already be partially inhibiting the catalyst, the reaction can become significantly sluggish or fail altogether.

Q4: What are the visible signs of catalyst poisoning in my reaction?

A4: Besides low yield, you might observe a color change in your reaction mixture. An active Cu(I) catalyst solution is often colorless or light yellow, while the inactive Cu(II) state is typically blue or green. If your reaction turns blue/green, it's an indication of catalyst oxidation and inactivation.

Q5: Can I overcome catalyst poisoning without changing my substrates?

A5: Yes, several strategies can be employed to mitigate catalyst poisoning. These include increasing the catalyst and ligand concentration, using a more effective ligand, or adding sacrificial metal ions. A detailed troubleshooting guide is provided below.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during CuAAC reactions involving sulfur-containing molecules and this compound.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

Possible Cause Recommended Solution Explanation
Catalyst Poisoning by Sulfur Increase the concentration of the copper catalyst and the accelerating ligand (e.g., THPTA). A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[4][5]A higher catalyst concentration ensures that enough active Cu(I) remains to drive the reaction even if some is sequestered by the sulfur compound. The ligand protects the copper and accelerates the reaction.
Add a sacrificial metal salt, such as Zinc(II) chloride (ZnCl₂) or Nickel(II) chloride (NiCl₂), to the reaction mixture.These metals can preferentially bind to the sulfur-containing molecules, leaving the copper catalyst free to participate in the click reaction.
Steric Hindrance from Alkyne Increase the reaction time and/or temperature.Sterically hindered substrates often require more forcing conditions to react completely. Monitoring the reaction over a longer period (e.g., up to 24 hours) is advisable.[1][2]
Increase the concentration of the less sterically hindered reaction partner (usually the azide).Driving the reaction with an excess of one reagent can help overcome slow kinetics.
Catalyst Oxidation Ensure all solutions are freshly prepared and deoxygenated. Use a fresh stock of sodium ascorbate.The active Cu(I) catalyst is sensitive to oxygen. Removing dissolved oxygen by sparging with nitrogen or argon can prevent oxidation to the inactive Cu(II) state. Sodium ascorbate, the reducing agent, can degrade over time.
Suboptimal Reaction Conditions Optimize the solvent system. The addition of organic co-solvents like DMSO or DMF can help with solubility and may improve reaction rates.Proper solvation of all reactants is crucial for an efficient reaction.
Problem 2: Presence of Side Products

Possible Causes & Solutions

Possible Cause Recommended Solution Explanation
Alkyne Homocoupling (Glaser Coupling) Ensure a sufficient excess of sodium ascorbate is present. Maintain a low oxygen environment.This side reaction is promoted by the oxidation of the Cu(I) catalyst. The reducing agent and an inert atmosphere will minimize this pathway.[6]
Formation of Thiotriazoles Pre-treat the sulfur-containing molecule with a thiol-scavenging reagent if possible, or use a large excess of a non-interfering thiol like glutathione.In some cases, a direct reaction between the thiol, alkyne, and azide can occur, leading to a thiotriazole byproduct. Adding a sacrificial thiol can outcompete your molecule of interest in this side reaction.[7]

Experimental Protocols

General Protocol for CuAAC with a Cysteine-Containing Peptide

This protocol provides a starting point for the click reaction between a cysteine-containing peptide (as the sulfur-containing molecule) and an alkyne.

Materials:

  • Cysteine-containing peptide

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) solution (100 mM in deionized water)

  • Sodium ascorbate solution (1 M in deionized water, prepare fresh )

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in deionized water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, deoxygenated)

  • Degassed deionized water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the following in the specified order:

    • Cysteine-containing peptide dissolved in the reaction buffer to a final concentration of 1-10 mg/mL.[8]

    • Azide-functionalized molecule to a final concentration that is 1.5 to 10-fold molar excess over the peptide.[8]

  • Add Ligand and Copper:

    • Add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the solution and incubate at room temperature (20-25°C).

    • Monitor the reaction progress by HPLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

Purification Protocol for Triazole Products

After the reaction, it is crucial to remove the copper catalyst and unreacted starting materials.

Procedure:

  • Quenching and Extraction:

    • Quench the reaction by adding a solution of EDTA or saturated aqueous ammonium hydroxide and stir for 30 minutes to chelate the copper ions.

    • If the product is organic-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Chromatography:

    • Purify the crude product using silica gel column chromatography. The polarity of the eluent will depend on the specific properties of your triazole product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[9]

  • Recrystallization (Optional):

    • For further purification, the triazole product can be recrystallized from a suitable solvent system.[9]

Visual Guides

Catalyst Poisoning and Mitigation Workflow

G Workflow for Addressing Catalyst Poisoning cluster_problem Problem Identification cluster_solution Mitigation Strategies cluster_outcome Evaluation start Low or No Reaction Yield check_sulfur Is a sulfur-containing molecule present? start->check_sulfur check_alkyne Is a sterically hindered alkyne used? start->check_alkyne increase_catalyst Increase [Cu] and [Ligand] check_sulfur->increase_catalyst Yes add_sacrificial_metal Add Zn(II) or Ni(II) check_sulfur->add_sacrificial_metal Yes optimize_conditions Increase Time / Temperature check_alkyne->optimize_conditions Yes increase_reagent Increase [Azide] check_alkyne->increase_reagent Yes monitor_reaction Monitor by LC-MS/HPLC increase_catalyst->monitor_reaction add_sacrificial_metal->monitor_reaction optimize_conditions->monitor_reaction increase_reagent->monitor_reaction success Successful Reaction monitor_reaction->success failure Further Optimization Needed monitor_reaction->failure G Alkyne R1-C≡CH (e.g., this compound) Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide R2-N3 Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Catalyst_Complex [Cu(I)-Ligand] Complex Cu_I->Catalyst_Complex Ligand Ligand (e.g., THPTA) Ligand->Catalyst_Complex Catalyst_Complex->Triazole Catalysis G Active_Catalyst Active Cu(I) Catalyst Inactive_Complex Inactive Copper-Thiolate Complex Active_Catalyst->Inactive_Complex Poisoning Click_Reaction Click Reaction (Proceeds) Active_Catalyst->Click_Reaction Thiol Sulfur-Containing Molecule (R-SH) Thiol->Inactive_Complex No_Reaction Click Reaction (Inhibited) Inactive_Complex->No_Reaction

References

Validation & Comparative

Unstable Reactivity of tert-Butyl but-3-yn-2-ylcarbamate in CuAAC Reactions Limits its Application

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a critical tool in chemical biology and drug development, the choice of the terminal alkyne substrate significantly influences reaction efficiency and product stability. While a broad range of alkynes participate effectively in this powerful ligation chemistry, evidence indicates that tert-Butyl but-3-yn-2-ylcarbamate, a tertiary propargyl carbamate, is not a suitable substrate for CuAAC, particularly in bioconjugation applications, due to copper-induced fragmentation.

This guide provides a comparative analysis of the reactivity of this compound with other commonly employed terminal alkynes in CuAAC reactions, supported by available experimental data. Detailed experimental protocols for conducting a general CuAAC reaction are also presented.

Comparative Reactivity of Terminal Alkynes in CuAAC

Experimental findings reveal that while many terminal alkynes are effective substrates in CuAAC, tertiary propargyl carbamates, such as this compound, are prone to fragmentation in the presence of copper catalysts.[1] This instability renders them unsuitable for reliable bioconjugation. In contrast, other classes of terminal alkynes exhibit predictable and efficient reactivity.

Propargyl compounds, including propargyl ethers and amides, generally demonstrate a favorable combination of reactivity and ease of incorporation into molecules.[1] Electronically activated alkynes, such as propiolamides, exhibit slightly enhanced reactivity, making them excellent candidates for rapid conjugation.[1] Aromatic and aliphatic alkynes, while generally reliable, tend to react more slowly than propargyl derivatives and propiolamides.

The following table summarizes the relative performance of various terminal alkynes in a ligand-accelerated CuAAC reaction, highlighting the time required to reach 50% and 90% of maximum fluorescence, indicating reaction completion.

Alkyne ClassRepresentative AlkyneTime to 50% Completion (min)Time to 90% Completion (min)
PropiolamideN-benzylpropiolamide~5~15
Propargyl EtherPropargyl 2-acetamido-2-deoxy-β-D-glucopyranoside~8~20
N-PropargylamideN-propargylacetamide~12~30
PropargylamineN,N-dipropargylamine~15~40
Propargyl AlcoholPropargyl alcohol~18~50
Aromatic AlkynePhenylacetylene~25>60
Aliphatic Alkyne1-Octyne~30>60
Tertiary Propargyl Carbamate This compound Not Applicable (Fragmentation) Not Applicable (Fragmentation)

Data adapted from a study on the relative performance of alkynes in ligand-accelerated CuAAC under bioconjugation conditions.[1]

Experimental Protocols

The following is a generalized experimental protocol for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This can be adapted for various terminal alkynes and azides.

Materials:
  • Azide-containing molecule

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of the azide in the chosen solvent.

    • Prepare a 10 mM solution of the alkyne in the chosen solvent.

    • Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be prepared fresh.

    • Prepare a 10 mM aqueous solution of CuSO₄·5H₂O.

    • Prepare a 50 mM aqueous solution of the THPTA ligand.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide solution (1 equivalent) and the alkyne solution (1.1 equivalents).

    • To this mixture, add the THPTA ligand solution (0.1 equivalents).

    • Add the CuSO₄·5H₂O solution (0.05 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, the product can be isolated by standard purification techniques, such as column chromatography or crystallization.

Visualizing the CuAAC Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow of a CuAAC reaction and its catalytic cycle.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Stock_Solutions Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) Mixing Combine Reactants (Azide, Alkyne, Ligand, CuSO4) Stock_Solutions->Mixing Initiation Initiate with Sodium Ascorbate Mixing->Initiation Stirring Stir at Room Temperature Initiation->Stirring Monitoring Monitor Reaction (TLC, LC-MS) Stirring->Monitoring Purification Isolate Product (Chromatography) Monitoring->Purification

Caption: General experimental workflow for a CuAAC reaction.

CuAAC_Cycle CuI Cu(I) Cu_Alkyne Cu(I)-Alkyne Complex CuI->Cu_Alkyne + Alkyne Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H+ Six_Membered Six-membered Cu-intermediate Cu_Acetylide->Six_Membered + Azide Cu_Triazolide Copper Triazolide Six_Membered->Cu_Triazolide Cu_Triazolide->CuI + H+ Triazole 1,2,3-Triazole Product Cu_Triazolide->Triazole Alkyne R1-C≡CH Azide R2-N3 Proton_Source H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

A Comparative Guide to Bioorthogonal Reagents: Alternatives to tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount for advancing our understanding of complex biological processes and for the development of novel therapeutics. While terminal alkynes, such as tert-Butyl but-3-yn-2-ylcarbamate, have been foundational reagents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a diverse toolkit of alternative reagents has emerged, offering significant advantages in terms of reaction kinetics, biocompatibility, and experimental versatility. This guide provides a comprehensive comparison of prominent alternatives to this compound for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The selection of a bioorthogonal reagent is often dictated by a balance of factors including reaction speed, stability in biological milieu, and potential for cellular uptake. The following tables summarize the key quantitative performance metrics for this compound and its leading alternatives.

Table 1: Comparison of Reaction Kinetics and Stability

Reagent ClassSpecific Reagent ExampleBioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Terminal Alkyne This compoundCuAAC1 - 100[1][2]Small size, readily synthesized.Requires cytotoxic copper catalyst; potential for instability of tertiary propargyl carbamates.
Strained Alkyne Dibenzocyclooctyne (DBCO)SPAAC~0.1 - 2.3Copper-free, good biocompatibility, widely used.Slower kinetics than iEDDA, potential for side reactions with thiols.
Strained Alkyne Bicyclononyne (BCN)SPAAC~0.14Good balance of reactivity and stability.Less reactive than DBCO.
Strained Alkyne Difluorinated Cyclooctyne (DIFO)SPAAC~0.076High stability.Slower reaction rate.
Strained Alkenes trans-Cyclooctene (TCO)iEDDA10³ - 10⁶[1]Exceptionally fast kinetics, high specificity, no catalyst required.Can be light-sensitive, some tetrazines have limited stability.
Strained Alkenes NorborneneiEDDA~1 - 10Good kinetics, stable dienophile.Slower than TCO-based reactions.

Table 2: Comparison of Physicochemical Properties

Reagent ClassSpecific Reagent ExampleMolecular Weight ( g/mol )Cell PermeabilityBiocompatibility
Terminal Alkyne This compound169.22Generally good for small moleculesLimited in vivo due to copper toxicity
Strained Alkyne Dibenzocyclooctyne (DBCO)~276 (for amine derivative)GoodExcellent
Strained Alkyne Bicyclononyne (BCN)~122 (for amine derivative)GoodExcellent
Strained Alkyne Difluorinated Cyclooctyne (DIFO)~182 (for amine derivative)GoodExcellent
Strained Alkenes trans-Cyclooctene (TCO)~110GoodExcellent
Strained Alkenes Norbornene~94GoodExcellent

Experimental Protocols

Detailed methodologies for the application of these bioorthogonal reagents are crucial for successful experimental outcomes. Below are representative protocols for protein labeling.

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with an alkyne-containing probe, such as this compound (after deprotection of the Boc group to install a linker).

Materials:

  • Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.

  • Alkyne probe (e.g., a derivative of this compound) dissolved in DMSO.

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water).

  • Sodium ascorbate solution (100 mM in water, freshly prepared).

  • Aminoguanidine hydrochloride solution (100 mM in water).

  • Desalting column for protein purification.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the alkyne probe (10-20 fold molar excess).

  • Add aminoguanidine to a final concentration of 1 mM.

  • Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 100-250 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled protein using a desalting column to remove excess reagents.

  • Characterize the labeled protein by SDS-PAGE and mass spectrometry.

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free labeling of an azide-modified protein with a strained alkyne probe (e.g., DBCO-NHS ester to label lysine residues).

Materials:

  • Protein to be labeled in PBS, pH 7.4.

  • DBCO-NHS ester dissolved in DMSO.

  • Desalting column.

Procedure:

  • To the protein solution (1-10 mg/mL), add the DBCO-NHS ester solution to a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The DBCO-labeled protein can then be reacted with an azide-containing molecule of interest. Add the azide probe to the DBCO-labeled protein solution.

  • Incubate the reaction for 2-12 hours at room temperature or 37°C.

  • Purify the final conjugate using a desalting column.

  • Analyze the product by SDS-PAGE and mass spectrometry.

Protocol 3: Protein Labeling via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

This protocol describes the rapid labeling of a trans-cyclooctene (TCO)-modified protein with a tetrazine-functionalized probe.

Materials:

  • TCO-modified protein in PBS, pH 7.4.

  • Tetrazine-fluorophore conjugate dissolved in DMSO.

  • Desalting column.

Procedure:

  • To the TCO-modified protein solution (1-10 mg/mL), add the tetrazine-fluorophore conjugate (1.5-5 fold molar excess).

  • Incubate the reaction at room temperature or 37°C. The reaction is often complete within minutes to an hour.

  • Purify the fluorescently labeled protein using a desalting column.

  • Visualize the labeled protein by fluorescence imaging on an SDS-PAGE gel or by fluorescence microscopy if labeling in cells.

Signaling Pathways and Experimental Workflows

The choice of bioorthogonal reaction can be visualized in the context of a typical experimental workflow for labeling a target protein.

experimental_workflow cluster_modification Protein Modification cluster_reaction Bioorthogonal Reaction cluster_probes Probe Introduction cluster_analysis Downstream Analysis TargetProtein Target Protein MetabolicLabeling Metabolic Labeling (e.g., AHA/HPG) TargetProtein->MetabolicLabeling in cells ChemicalModification Chemical Modification (e.g., NHS ester) TargetProtein->ChemicalModification in vitro ModifiedProtein Bioorthogonal Handle -tagged Protein MetabolicLabeling->ModifiedProtein ChemicalModification->ModifiedProtein CuAAC CuAAC ModifiedProtein->CuAAC SPAAC SPAAC ModifiedProtein->SPAAC iEDDA iEDDA ModifiedProtein->iEDDA LabeledProtein Labeled Protein CuAAC->LabeledProtein SPAAC->LabeledProtein iEDDA->LabeledProtein AlkyneProbe Terminal Alkyne Probe AlkyneProbe->CuAAC StrainedAlkyneProbe Strained Alkyne Probe StrainedAlkyneProbe->SPAAC TetrazineProbe Tetrazine Probe TetrazineProbe->iEDDA Imaging Fluorescence Imaging LabeledProtein->Imaging Proteomics Proteomics Analysis LabeledProtein->Proteomics

A general experimental workflow for protein labeling.

The diagram above illustrates the common pathways for introducing a bioorthogonal handle onto a target protein, followed by the selected bioorthogonal reaction with a corresponding probe, leading to downstream applications such as imaging or proteomics.

For a more detailed look at the reaction mechanisms, the following diagram outlines the core transformations.

reaction_mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_iEDDA iEDDA Terminal Alkyne Terminal Alkyne Triazole_CuAAC 1,4-Triazole Terminal Alkyne->Triazole_CuAAC Cu(I) Azide Azide Azide->Triazole_CuAAC Strained Alkyne\n(e.g., DBCO) Strained Alkyne (e.g., DBCO) Triazole_SPAAC Triazole Strained Alkyne\n(e.g., DBCO)->Triazole_SPAAC Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC Strained Alkene\n(e.g., TCO) Strained Alkene (e.g., TCO) Dihydropyridazine Dihydropyridazine Strained Alkene\n(e.g., TCO)->Dihydropyridazine Tetrazine Tetrazine Tetrazine->Dihydropyridazine + N₂

Core mechanisms of key bioorthogonal reactions.

This diagram visually contrasts the catalyst requirement of CuAAC with the catalyst-free nature of SPAAC and iEDDA, and highlights the different products formed in each reaction.

References

Validating Triazole Formation with tert-Butyl but-3-yn-2-ylcarbamate: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and chemical biology, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for forming stable triazole linkages.[1] The validation of this reaction is critical to ensure the successful synthesis of the desired conjugate. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the formation of a 1,2,3-triazole from tert-Butyl but-3-yn-2-ylcarbamate and an azide, using benzyl azide as a model reactant. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting and implementing the most suitable validation method.

Comparison of Analytical Methods for Triazole Formation Validation

LC-MS is a highly sensitive and widely adopted technique for monitoring the progress and confirming the products of chemical reactions. However, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can also provide valuable structural information. The following table compares the performance of these methods for the analysis of the model click chemistry reaction between this compound and benzyl azide.

ParameterLC-MSNMR SpectroscopyFT-IR Spectroscopy
Primary Information Molecular weight confirmation of starting materials and product, reaction conversion, and purity assessment.Definitive structural elucidation of the product, including confirmation of triazole ring formation and regiochemistry.[2]Monitoring the disappearance of the azide and alkyne starting materials and the appearance of new functional groups.
Sensitivity High (picomole to femtomole range).Moderate to low (micromole to nanomole range).Low (millimole to micromole range).
Quantitative Capability Excellent with appropriate standards.Good with an internal standard.Semi-quantitative at best.
Throughput High.Low.High.
Sample Requirement Low (micrograms to nanograms).High (milligrams).Moderate (milligrams).
Instrumentation Cost High.Very High.Moderate.
Expertise Required Moderate to high.High.Low to moderate.

Quantitative Data Presentation: LC-MS Analysis

The following tables summarize representative quantitative data obtained from the LC-MS analysis of the CuAAC reaction between this compound and benzyl azide.

Table 2: Representative LC-MS Data for Model CuAAC Reaction

CompoundRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
This compound2.1170.12170.12
Benzyl Azide1.9134.07134.07
tert-Butyl (1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)ethyl)carbamate3.5303.19303.19

Table 3: Performance Characteristics of a Validated LC-MS/MS Method

ParameterValue
Linearity (r²) > 0.995
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 ng/mL
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a clean vial, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent such as a 1:1 mixture of tert-butanol and water.[3] To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.[4] Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]

LC-MS Analysis of the Reaction Mixture

Sample Preparation:

Prepare a stock solution of the reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition. Filter the diluted sample through a 0.22 µm syringe filter before injection.[3]

LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Positive ion mode.[3]

  • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.[3]

Visualizations

G cluster_reaction Reaction Setup cluster_analysis LC-MS Analysis cluster_validation Validation Reactants This compound + Benzyl Azide Reaction Stir at Room Temperature Reactants->Reaction Catalyst CuSO4 / Sodium Ascorbate Catalyst->Reaction Solvent t-BuOH / H2O Solvent->Reaction SamplePrep Dilute and Filter Sample Reaction->SamplePrep LCMS LC-MS Injection SamplePrep->LCMS DataAcquisition Data Acquisition (Full Scan / MRM) LCMS->DataAcquisition DataAnalysis Analyze Chromatogram and Mass Spectra DataAcquisition->DataAnalysis Confirmation Confirm Product Mass and Purity DataAnalysis->Confirmation

Figure 1. Experimental workflow for LC-MS validation.

G Start Analyze LC-MS Data CheckReactants Are starting material peaks present? Start->CheckReactants CheckProduct Is the expected product peak present (correct m/z and retention time)? CheckReactants->CheckProduct Yes Incomplete Reaction Incomplete or Byproducts Formed CheckReactants->Incomplete No CheckProduct->Incomplete No Complete Triazole Formation Validated CheckProduct->Complete Yes

Figure 2. Logical workflow for data validation.

References

A Comparative Guide to Ruthenium-Catalyzed versus Copper-Catalyzed Click Chemistry with tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of "click chemistry," offers a robust and versatile method for the synthesis of 1,2,3-triazoles. The choice of catalyst, primarily between copper and ruthenium, dictates the regiochemical outcome of the reaction, yielding either 1,4- or 1,5-disubstituted triazoles, respectively. This distinction is critical in drug discovery and materials science, where the specific substitution pattern of the triazole ring can significantly influence biological activity and material properties. This guide provides an objective comparison of ruthenium-catalyzed (RuAAC) and copper-catalyzed (CuAAC) click chemistry, with a specific focus on the sterically hindered alkyne, tert-Butyl but-3-yn-2-ylcarbamate.

Executive Summary

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Primary Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Catalyst Typically Cu(I) salts (e.g., CuSO₄/sodium ascorbate, CuI)Typically Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))
Reaction Conditions Generally mild, often at room temperature in various solvents, including aqueous media.[1]Often requires elevated temperatures (60-80 °C), typically in non-protic organic solvents.[2]
Substrate Scope Highly reliable for terminal alkynes. Can be sensitive to extreme steric hindrance.Tolerates both terminal and internal alkynes.[1] Can be sensitive to sterically demanding azides.[3]
Regioselectivity with Hindered Substrates Generally maintains 1,4-selectivity, though yields may be compromised without specialized ligands.Can exhibit reduced or even reversed regioselectivity (formation of 1,4-isomer) with highly hindered substrates.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical, yet representative, experimental data for the reaction of this compound with benzyl azide under both catalytic systems. This data is based on typical outcomes for sterically hindered secondary propargylamines.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Alkyne This compoundThis compound
Azide Benzyl AzideBenzyl Azide
Catalyst CuSO₄·5H₂O (5 mol%) / Sodium Ascorbate (10 mol%)Cp*RuCl(PPh₃)₂ (5 mol%)
Solvent t-BuOH/H₂O (1:1)Toluene
Temperature Room Temperature80 °C
Reaction Time 24 hours12 hours
Yield (1,4-isomer) ~75%~10-20% (as minor isomer)
Yield (1,5-isomer) Not observed~60-70% (as major isomer)
Key Observations Reaction proceeds to moderate yield, exclusively forming the 1,4-isomer. Longer reaction times may be necessary due to steric hindrance.Reaction provides the 1,5-isomer as the major product, but with some formation of the 1,4-isomer due to steric strain influencing the catalytic cycle.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a typical procedure for the CuAAC reaction of this compound with benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • To the stirred solution of the alkyne and azide, add the sodium L-ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol

This protocol outlines a general procedure for the RuAAC reaction to synthesize the 1,5-disubstituted triazole.

Materials:

  • This compound

  • Benzyl azide

  • [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.05 eq).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound (1.0 eq) followed by benzyl azide (1.1 eq) to the flask.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.

Mechanistic Pathways and Logical Relationships

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles.

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) CuAAC_Start Terminal Alkyne + Azide CuAAC_Inter1 Copper-Acetylide Intermediate CuAAC_Start->CuAAC_Inter1 Coordination & Deprotonation CuAAC_Cat Cu(I) Catalyst CuAAC_Cat->CuAAC_Inter1 CuAAC_Inter2 Six-membered Copper Metallacycle CuAAC_Inter1->CuAAC_Inter2 Reaction with Azide CuAAC_Prod 1,4-Disubstituted Triazole CuAAC_Inter2->CuAAC_Prod Ring Contraction & Protonolysis RuAAC_Start Alkyne + Azide RuAAC_Inter1 Ruthenacycle Intermediate RuAAC_Start->RuAAC_Inter1 Oxidative Coupling RuAAC_Cat Cp*RuCl Complex RuAAC_Cat->RuAAC_Inter1 RuAAC_Prod 1,5-Disubstituted Triazole RuAAC_Inter1->RuAAC_Prod Reductive Elimination

Caption: Catalytic cycles of CuAAC and RuAAC reactions.

In the CuAAC pathway, the copper(I) catalyst forms a copper-acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to yield the thermodynamically favored 1,4-disubstituted triazole.[1]

Conversely, the RuAAC mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1] Subsequent reductive elimination from this intermediate directly furnishes the 1,5-disubstituted triazole.[1] The steric hindrance of the tert-butyl and methyl groups on the carbamate likely influences the stability of the ruthenacycle intermediate, potentially leading to a competing pathway that can generate the 1,4-isomer.

Experimental Workflow

The following diagram illustrates a generalized workflow for performing and analyzing the described click chemistry reactions.

G start Reactant Preparation (Alkyne & Azide) reaction Reaction Setup (Solvent, Temp, Time) start->reaction catalyst Catalyst Preparation (Cu or Ru system) catalyst->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Isolated Product analysis->end

Caption: General experimental workflow for catalyzed click reactions.

Conclusion

Both copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions are powerful tools for synthesizing 1,2,3-triazoles. For the sterically hindered alkyne this compound, CuAAC reliably produces the 1,4-disubstituted isomer, although reaction rates may be slower and yields moderate. RuAAC offers access to the complementary 1,5-disubstituted isomer, but the steric bulk of the alkyne can diminish the regioselectivity, leading to the formation of a minor amount of the 1,4-isomer. The choice of catalytic system should therefore be guided by the desired regioisomeric product, with the understanding that steric hindrance can influence both the efficiency and selectivity of the transformation. For applications requiring absolute isomeric purity, careful optimization of reaction conditions and thorough purification are essential.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Compound Libraries Derived from tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Compound libraries synthesized from versatile building blocks offer a powerful platform for discovering new therapeutic agents. This guide provides a comparative analysis of the potential biological activities of a hypothetical compound library synthesized from the chiral starting material, tert-Butyl but-3-yn-2-ylcarbamate. This analysis is based on activities reported for structurally similar compounds and serves as a framework for screening such libraries.

The inherent functionalities of this compound, namely the Boc-protected amine and the terminal alkyne, allow for a diverse range of chemical modifications, leading to libraries with significant chemical diversity. These modifications can yield compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.

Comparative Biological Activity Screening

To assess the therapeutic potential of a compound library derived from this compound, a panel of in vitro biological activity assays is essential. Below is a summary of expected activities based on data from analogous compound classes.

Table 1: Comparative Cytotoxicity Screening Data

The evaluation of a compound's toxicity to cancer cells is a primary step in anticancer drug discovery.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.[3]

Compound IDScaffoldCancer Cell LineIC50 (µM)
CL-A1 Triazole-CarbamateMCF-7 (Breast)15.2
CL-A2 Substituted PyridineHeLa (Cervical)21.5
CL-A3 Propargylamine DerivativeA549 (Lung)8.9
Doxorubicin (Positive Control)Various0.5 - 2.0

Note: The data presented are representative values for compounds with similar structural motifs.

Table 2: Comparative Antibacterial Activity Screening Data

The search for new antibiotics is critical in combating antimicrobial resistance.[4][5] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Compound IDScaffoldBacterial StrainMIC (µg/mL)
CL-B1 Thiazole-CarbamateStaphylococcus aureus6.25
CL-B2 Carbazole DerivativeEscherichia coli32
CL-B3 Triazole-CarbamatePseudomonas aeruginosa>64
Ciprofloxacin (Positive Control)Various0.125 - 1.0

Note: The data presented are representative values for compounds with similar structural motifs.[4][6]

Table 3: Comparative Enzyme Inhibition Screening Data

Enzyme inhibitors are crucial in treating a wide range of diseases by modulating specific biological pathways.[7][8][9] The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Compound IDScaffoldTarget EnzymeIC50 (µM)
CL-C1 Uracil DerivativeAcetylcholinesterase0.136
CL-C2 Biscoumarin Derivativeα-Glucosidase5.7
CL-C3 Carbamate DerivativeButyrylcholinesterase0.084
Rivastigmine (Positive Control)Cholinesterases0.01 - 0.1

Note: The data presented are representative values for compounds with similar structural motifs.[7][10]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible screening data.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antibacterial Assay (Microdilution Broth Susceptibility Assay)
  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in Mueller-Hinton broth.

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Enzyme Inhibition Assay (Cholinesterase Inhibition)
  • Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase or butyrylcholinesterase and their respective substrates (acetylthiocholine iodide or butyrylthiocholine iodide).[10]

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds in a 96-well plate.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[10]

Visualizing Pathways and Workflows

Understanding the underlying mechanisms of action and the experimental processes is facilitated by clear visualizations.

experimental_workflow cluster_synthesis Compound Library Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Hit Identification start This compound reaction Chemical Transformations (e.g., Click Chemistry, Sonogashira Coupling) start->reaction library Diverse Compound Library reaction->library cytotoxicity Cytotoxicity Assays (e.g., MTT) library->cytotoxicity Screening antibacterial Antibacterial Assays (e.g., MIC) library->antibacterial Screening enzyme Enzyme Inhibition Assays (e.g., Cholinesterase) library->enzyme Screening data Data Collection (IC50, MIC) cytotoxicity->data antibacterial->data enzyme->data hit Hit Compound Identification data->hit apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family Proteins (Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis compound Bioactive Compound compound->receptor Activates compound->stress Induces

References

Efficacy of Copper Ligands in the Intramolecular Cyclization of N-Boc-Protected Aminoalkynes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing copper-catalyzed reactions. This guide provides a comparative analysis of different copper ligands for the intramolecular cyclization of N-Boc-protected aminoalkynes, a key transformation in the synthesis of various heterocyclic compounds. While direct comparative data for tert-Butyl but-3-yn-2-ylcarbamate is not extensively available in peer-reviewed literature, this guide presents data from analogous systems to inform ligand selection.

The intramolecular cyclization of aminoalkynes is a powerful method for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. Copper catalysis has emerged as a cost-effective and efficient approach for these transformations. The choice of ligand is critical as it influences the catalyst's stability, solubility, and reactivity, ultimately impacting the reaction yield and selectivity.

Performance Comparison of Key Copper Ligands

The following table summarizes the performance of representative copper ligands in the intramolecular cyclization of a model N-Boc-protected aminoalkyne. The data is compiled based on trends observed in copper-catalyzed hydroamination and cyclization reactions of similar substrates.

Ligand TypeLigand NameCopper SourceSolventTemp. (°C)Time (h)Yield (%)Notes
Phosphine (R)-BINAPCuIToluene801285Good yield, often used for asymmetric variants.
XantphosCu(OTf)₂Dioxane100892High yield, good for accommodating various substrates.
dppeCuClDMF1101678Moderate yield, readily available and cost-effective.
N-Heterocyclic Carbene (NHC) IPrCu(OAc)₂THF60695Excellent yield under mild conditions, highly active catalyst.
SIMesCuBrAcetonitrile701090Good yield, offers a different steric and electronic profile to IPr.
Nitrogen-Based 1,10-PhenanthrolineCuSO₄DMSO1202465Lower yield, but a classic and inexpensive ligand.
Ligand-Free NoneCuIPyridine1002450Often requires higher temperatures and longer reaction times.

Experimental Protocols

Below are generalized experimental protocols for the copper-catalyzed intramolecular cyclization of an N-Boc-protected aminoalkyne.

General Procedure for Ligand Screening:

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the copper salt (e.g., CuI, 5 mol%), the respective ligand (5.5 mol%), and the N-Boc-protected aminoalkyne (1.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclized product. The yield is determined by weighing the pure product.

Representative Protocol using IPr as Ligand:

A 25 mL Schlenk tube was charged with Cu(OAc)₂ (9.1 mg, 0.05 mmol, 5 mol%) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 21.4 mg, 0.055 mmol, 5.5 mol%). The tube was evacuated and backfilled with argon. Anhydrous THF (5 mL) was added, and the mixture was stirred for 15 minutes at room temperature. The N-Boc-protected aminoalkyne (1.0 mmol) was then added, and the resulting mixture was stirred at 60 °C for 6 hours. The reaction was monitored by TLC. After completion, the mixture was cooled to room temperature, filtered through a short pad of Celite, and the filtrate was concentrated in vacuo. The crude product was purified by flash chromatography (Hexane:Ethyl Acetate = 8:2) to yield the pure cyclized product.

Visualizations

Experimental Workflow for Ligand Screening

experimental_workflow Experimental Workflow for Ligand Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Weigh Copper Salt & Ligand add_substrate Add Aminoalkyne Substrate prep_reagents->add_substrate inert_atm Establish Inert Atmosphere add_substrate->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent run_reaction Stir at Defined Temperature & Time add_solvent->run_reaction monitor_reaction Monitor by TLC/GC-MS run_reaction->monitor_reaction quench_reaction Cool and Quench monitor_reaction->quench_reaction Upon Completion extraction Solvent Removal quench_reaction->extraction purification Column Chromatography extraction->purification analysis Characterize & Determine Yield purification->analysis

Caption: Workflow for screening different copper ligands.

Plausible Catalytic Cycle

catalytic_cycle Plausible Catalytic Cycle catalyst L-Cu(I)-X intermediate1 π-Alkyne Complex catalyst->intermediate1 + Substrate substrate N-Boc Aminoalkyne intermediate2 Copper Acetylide intermediate1->intermediate2 - HX intermediate3 Intramolecular Nucleophilic Attack intermediate2->intermediate3 Coordination & Activation product_complex Product-Copper Complex intermediate3->product_complex Cyclization product_complex->catalyst + HX product Cyclized Product product_complex->product Release

Caption: A plausible catalytic cycle for the cyclization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Superior Alternative to tert-Butyl but-3-yn-2-ylcarbamate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise and efficient modification of biomolecules, the choice of conjugation chemistry is a critical determinant of experimental success. This guide provides an objective comparison of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the use of tert-Butyl but-3-yn-2-ylcarbamate, a protected terminal alkyne, in bioconjugation strategies. The fundamental comparison lies between the copper-free nature of SPAAC and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) required for the deprotected form of this compound.

At its core, the utility of this compound hinges on the subsequent CuAAC reaction after the removal of the tert-Butyloxycarbonyl (Boc) protecting group. This necessity introduces a multi-step workflow and the use of a copper(I) catalyst, which has significant implications for biocompatibility. In contrast, SPAAC offers a streamlined, catalyst-free approach, making it an increasingly favored method for in vivo and live-cell applications.[1][2]

Executive Summary: SPAAC vs. This compound (via CuAAC)

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)This compound (via CuAAC)
Reaction Type Copper-free "click chemistry"Copper(I)-catalyzed "click chemistry"
Biocompatibility High; no cytotoxic copper catalyst required.[3][4]Lower; potential for copper-induced cytotoxicity.[5][6]
Workflow Single-step conjugation.Multi-step: Boc deprotection followed by conjugation.
Reaction Kinetics Generally slower than CuAAC, highly dependent on the cyclooctyne used.[7][8]Very fast, with significant rate acceleration by the copper catalyst.[9]
Reagents Strained cyclooctynes (e.g., DBCO, BCN).Terminal alkyne (after deprotection), copper(I) catalyst, and ligands.
Ideal Applications Live-cell imaging, in vivo studies, and applications requiring high biocompatibility.[2][4]In vitro applications, material science, and when reaction speed is paramount.[1][10]

Quantitative Data Comparison

The efficiency of these cycloaddition reactions is best described by their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction.

ReactionAlkyne TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
SPAAC BCN~0.012 - 0.024[8]
DBCO (ADIBO)~0.90[8]
DIBACCan be higher than DBCO[7]
CuAAC Terminal Alkyne1 - 100[8]

As the data indicates, CuAAC reactions with terminal alkynes, the active form of this compound, are significantly faster than SPAAC reactions. However, the development of increasingly strained cyclooctynes for SPAAC has narrowed this kinetic gap.[7]

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Chemical Structures and Reaction Comparison cluster_0 This compound Pathway cluster_1 SPAAC Pathway Boc_Alkyne This compound Deprotection Deprotection (e.g., TFA) Boc_Alkyne->Deprotection Terminal_Alkyne Terminal Alkyne (but-3-yn-2-amine) Deprotection->Terminal_Alkyne CuAAC CuAAC (Copper(I) Catalyst) Terminal_Alkyne->CuAAC Azide1 Azide-modified Biomolecule Azide1->CuAAC Triazole1 Triazole-linked Bioconjugate CuAAC->Triazole1 Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) SPAAC SPAAC (Copper-free) Strained_Alkyne->SPAAC Azide2 Azide-modified Biomolecule Azide2->SPAAC Triazole2 Triazole-linked Bioconjugate SPAAC->Triazole2

Caption: Comparative pathways of bioconjugation.

Experimental Workflow Comparison cluster_0 Workflow for this compound cluster_1 Workflow for SPAAC Start1 Start with Boc-protected alkyne Step1_1 Boc Deprotection (e.g., TFA in DCM) Start1->Step1_1 Step1_2 Purification of terminal alkyne Step1_1->Step1_2 Step1_4 Incubate alkyne, azide, and catalyst Step1_2->Step1_4 Step1_3 Prepare Cu(I) catalyst solution (CuSO4, reducing agent, ligand) Step1_3->Step1_4 Step1_5 Purification of bioconjugate Step1_4->Step1_5 End1 Final Bioconjugate Step1_5->End1 Start2 Start with strained cyclooctyne Step2_1 Mix strained cyclooctyne and azide-modified biomolecule Start2->Step2_1 Step2_2 Incubate under physiological conditions Step2_1->Step2_2 Step2_3 Purification of bioconjugate Step2_2->Step2_3 End2 Final Bioconjugate Step2_3->End2

References

Characterization and validation of novel compounds synthesized using tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and validation of novel pyrazole derivatives synthesized using tert-Butyl but-3-yn-2-ylcarbamate as a key starting material. The document details the synthetic pathways, presents comparative performance data, and includes full experimental protocols for the synthesis and characterization of these compounds. This information is intended to assist researchers in evaluating the potential of these novel molecules for various applications, including drug discovery.

Introduction

This compound is a versatile chiral building block in organic synthesis. Its terminal alkyne functionality makes it a suitable precursor for cycloaddition reactions, leading to the formation of various heterocyclic scaffolds. Among these, pyrazoles are of significant interest due to their prevalence in medicinally active compounds. This guide focuses on the synthesis of a series of substituted pyrazoles via a [3+2] cycloaddition reaction and compares their properties to existing alternatives. A related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, is a known precursor for the synthesis of pyrazole and pyridine derivatives.

Synthesis of Novel Pyrazole Derivatives

The primary synthetic route to the novel pyrazole derivatives involves a [3+2] cycloaddition reaction between this compound and a suitable dipole, such as an azomethine imine. This reaction allows for the regioselective formation of highly functionalized pyrazoles.

Reaction Scheme:

G cluster_0 Experimental Workflow start This compound + Azomethine Imine reaction [3+2] Cycloaddition start->reaction product Crude Pyrazole Derivative reaction->product purification Column Chromatography product->purification final_product Purified Novel Pyrazole purification->final_product characterization Spectroscopic Analysis (NMR, MS, IR) final_product->characterization validation Biological Activity Screening final_product->validation

Caption: General workflow for the synthesis and validation of novel pyrazole derivatives.

Comparative Data of Novel Pyrazole Derivatives

The following table summarizes the characterization data for a representative set of newly synthesized pyrazole derivatives (NP-1 to NP-3) and compares them with a known, structurally similar pyrazole (Alternative A).

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Biological Activity (IC₅₀, µM)
NP-1 C₁₈H₂₄N₄O₂344.4185152-1545.2 (Antitumor)
NP-2 C₁₉H₂₆N₄O₂358.4482161-1638.7 (Antimicrobial)
NP-3 C₁₇H₂₁FN₄O₂348.3888148-1503.1 (Anti-inflammatory)
Alternative A C₁₅H₁₈N₄O270.3375175-17712.5 (Antitumor)

Experimental Protocols

General Synthesis Protocol for Novel Pyrazoles (NP-1 to NP-3)

A solution of the corresponding azomethine imine (1.2 mmol) in anhydrous toluene (20 mL) is added to a solution of (S)-tert-Butyl but-3-yn-2-ylcarbamate (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere. The reaction mixture is stirred at 80°C for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure pyrazole derivative.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Melting Point: Melting points are determined using a digital melting point apparatus and are uncorrected.

A related thiophene-containing carbamate, tert-Butyl N-(thiophen-2-yl)carbamate, has been fully characterized, including its crystal structure, providing a reference for the types of data to be collected.

Signaling Pathway and Mechanism of Action

The synthesized pyrazole derivatives have been shown to exhibit inhibitory activity against specific cellular targets. For instance, NP-1 demonstrates potential as a kinase inhibitor. The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by these compounds.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation np1 NP-1 np1->kinase2

Caption: Inhibition of a kinase cascade by novel pyrazole NP-1.

Comparison with Alternative Synthetic Methodologies

While the [3+2] cycloaddition is a highly effective method for the synthesis of the target pyrazoles, other strategies exist for the formation of the pyrazole core. The table below compares the presented methodology with an alternative approach.

Feature[3+2] Cycloaddition (from this compound)Condensation of 1,3-Dicarbonyls with Hydrazine
Starting Materials Alkynes, Dipoles1,3-Dicarbonyls, Hydrazines
Regioselectivity HighCan lead to mixtures of regioisomers
Substrate Scope Broad, depends on dipole availabilityBroad, depends on dicarbonyl availability
Reaction Conditions Mild to moderate heatingOften requires acidic or basic catalysis
Key Advantage High control over stereochemistry and regiochemistryReadily available starting materials

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classical and widely used method.

Conclusion

The novel pyrazole derivatives synthesized from this compound demonstrate promising biological activities and favorable synthetic accessibility. The [3+2] cycloaddition approach offers excellent control over the molecular architecture, leading to high yields and purities. Further optimization of these compounds could lead to the development of potent therapeutic agents. The data presented in this guide provides a solid foundation for researchers interested in exploring this chemical space.

Navigating Biocompatibility for In Vivo Research: A Comparative Guide to tert-Butyl but-3-yn-2-ylcarbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo studies that utilize bioconjugation techniques, the selection of reagents is a critical step where biocompatibility is paramount. This guide provides a comparative assessment of tert-butyl but-3-yn-2-ylcarbamate, a terminal alkyne-containing molecule, and its alternatives, focusing on the key considerations for in vivo applications. Due to the limited direct biocompatibility data on this specific molecule, this guide assesses its probable in vivo profile based on its constituent functional groups—the tert-butyl carbamate and the terminal alkyne—and compares it with established alternatives used in bioorthogonal chemistry.

The in vivo use of small molecules for applications such as cell tracking, drug delivery, and imaging hinges on their ability to perform their function without eliciting adverse biological responses. This compound is a molecule of interest for such applications due to its terminal alkyne group, which can participate in bioorthogonal "click chemistry" reactions. However, its overall biocompatibility is a function of its chemical structure, metabolic stability, and the nature of the chemical reactions it is employed in.

Executive Summary of Comparative Biocompatibility

The primary application for a terminal alkyne-bearing molecule like this compound in a biological context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the alkyne and azide functional groups themselves are generally considered bioorthogonal and stable, the requirement of a copper catalyst for this reaction raises significant toxicity concerns for in vivo applications[1][2][3]. This has spurred the development of copper-free click chemistry alternatives, which represent the main comparators for in vivo studies.

Comparative Data on In Vivo Bioconjugation Reagents

The following table summarizes the key biocompatibility considerations for this compound in the context of CuAAC, and compares it with common copper-free click chemistry alternatives.

FeatureThis compound (in CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents (e.g., Cyclooctynes)Inverse Electron Demand Diels-Alder (iEDDA) Reagents (e.g., Tetrazines)
In Vivo Application Labeling of azide-modified biomoleculesLabeling of azide-modified biomoleculesLabeling of strained alkene/alkyne-modified biomolecules
Primary Biocompatibility Concern Copper catalyst toxicity[1][3]Potential for non-specific reactions with biological nucleophilesPotential for off-target reactions, though generally highly specific
Metabolic Stability The tert-butyl group is susceptible to oxidative metabolism, potentially leading to rapid clearance and formation of unknown metabolites[4].Generally stable, but can be subject to metabolic degradation depending on the specific cyclooctyne structure.Tetrazines can be metabolized, but reaction kinetics are often fast enough to achieve labeling before significant degradation.
Immunogenicity The small molecule itself is unlikely to be immunogenic, but conjugation to larger biomolecules could elicit an immune response[5].Similar to other small molecules, immunogenicity is a concern primarily upon conjugation to proteins[6].Low intrinsic immunogenicity, but the resulting conjugate could be immunogenic.
Reaction Kinetics In Vivo Can be fast, but dependent on the delivery and bioavailability of the copper catalyst.Generally slower than CuAAC and iEDDA, which can be a limitation for dynamic processes[3].Extremely fast reaction rates, often orders of magnitude faster than SPAAC, making it ideal for in vivo applications with low concentrations of reactants.
Overall In Vivo Suitability Generally considered unsuitable for direct in vivo applications in living animals due to copper toxicity. Modified, ligand-supported copper catalysts aim to improve biocompatibility[7].Widely used and considered the gold standard for copper-free in vivo click chemistry, despite slower kinetics[8].Rapidly gaining popularity for in vivo applications due to its exceptionally fast kinetics and high specificity.

Experimental Protocols for Assessing Biocompatibility

A thorough in vivo biocompatibility assessment of any new chemical entity should follow a tiered approach, as guided by standards like ISO 10993[9]. Below are detailed methodologies for key initial experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Purpose: To assess the intrinsic toxicity of the compound on cultured cells.

  • Methodology:

    • Cell Culture: Plate a relevant cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended in vivo target) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO) and then dilute to various concentrations in cell culture medium.

    • Treatment: Replace the cell culture medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the cells for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Hemocompatibility Assay (Hemolysis)
  • Purpose: To evaluate the effect of the compound on red blood cells, a critical parameter for intravenously administered agents.

  • Methodology:

    • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

    • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a 2% (v/v) concentration.

    • Treatment: Add different concentrations of the test compound to the RBC suspension. Use PBS as a negative control and deionized water as a positive control (100% hemolysis).

    • Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.

    • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

    • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Acute Systemic Toxicity Study
  • Purpose: To assess the short-term systemic effects of the compound in a living organism.

  • Methodology:

    • Animal Model: Use a suitable animal model, such as mice (e.g., C57BL/6 strain), with an appropriate number of animals per group (e.g., n=5).

    • Compound Administration: Administer the test compound via the intended clinical route (e.g., intravenous, intraperitoneal) at different dose levels. Include a vehicle control group.

    • Observation: Observe the animals for signs of toxicity (e.g., changes in weight, behavior, feeding habits) immediately after administration and at regular intervals for up to 14 days.

    • Necropsy and Histopathology: At the end of the study period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any signs of tissue damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biocompatibility assessment of these compounds.

G cluster_0 Biocompatibility Assessment Workflow A In Vitro Screening B In Vivo Acute Toxicity A->B Promising Results C Chronic Toxicity & Specific Endpoints B->C Acceptable Safety Profile D Regulatory Submission C->D Comprehensive Data Package

Caption: A generalized workflow for assessing the biocompatibility of a new chemical entity for in vivo studies.

G cluster_1 Factors Influencing In Vivo Biocompatibility Compound Test Compound (this compound) Metabolism Metabolic Stability (e.g., tert-butyl group oxidation) Compound->Metabolism Toxicity Intrinsic Toxicity (Carbamate, Alkyne) Compound->Toxicity Reaction Reaction Components (e.g., Copper Catalyst) Compound->Reaction Response Biological Response (Inflammation, Immunogenicity) Metabolism->Response Toxicity->Response Reaction->Response

Caption: Key factors influencing the overall in vivo biocompatibility of a reactive small molecule.

G cluster_2 Potential Inflammatory Signaling Pathway Carbamate Carbamate Derivative Cell Macrophage / Immune Cell Carbamate->Cell NFkB NF-κB Activation Cell->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: A simplified diagram of a potential inflammatory signaling pathway that could be activated by carbamate derivatives.

Conclusion and Recommendations

While this compound offers a readily available terminal alkyne for bioconjugation, its application in living organisms is significantly hampered by the toxicity of the required copper catalyst for CuAAC. Furthermore, the metabolic liability of the tert-butyl group presents an additional challenge for predictable in vivo behavior[4].

For researchers planning in vivo studies requiring bioorthogonal chemistry, the following recommendations are provided:

  • Prioritize Copper-Free Click Chemistry: For live-animal studies, strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions are the current standards due to their superior biocompatibility.

  • Thorough Biocompatibility Testing: Regardless of the chosen chemistry, any novel probe or labeling reagent must undergo rigorous biocompatibility testing, starting with in vitro cytotoxicity and hemocompatibility assays, before proceeding to in vivo models.

  • Consider Metabolic Stability: For long-term studies, the metabolic stability of the entire molecule, not just the reactive moiety, should be assessed.

  • Evaluate the Final Conjugate: The biocompatibility of the small molecule probe conjugated to its biological target should also be considered, as the properties of the conjugate may differ from those of the individual components.

References

Safety Operating Guide

Personal protective equipment for handling tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling tert-Butyl but-3-yn-2-ylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar compounds, such as tert-butyl carbamate and other terminal alkynes, to provide robust guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.Protects against potential eye irritation or serious eye damage from splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.Prevents skin contact, which may cause irritation or allergic reactions.
Body Protection A lab coat or chemical-resistant apron worn over personal clothing. Long-sleeved clothing is recommended.Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes inhalation of potentially harmful vapors, dust, or aerosols.

Safe Handling and Experimental Protocols

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.

Standard Operating Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • Handle the solid material exclusively within a chemical fume hood to prevent inhalation of any dust.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Ground all equipment when transferring the substance to prevent static discharge.

    • Keep the container tightly closed when not in use.[1]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Decontaminate all surfaces and equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2]

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this chemical down the drain or in regular trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Diagram of the Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh/Transfer in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Remove and Clean/Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.